molecular formula C7H7N3O2 B1366811 (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid CAS No. 335030-80-3

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Cat. No.: B1366811
CAS No.: 335030-80-3
M. Wt: 165.15 g/mol
InChI Key: ZSTSKJFUYGWSPO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSKJFUYGWSPO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=N1)N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451634
Record name (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-80-3
Record name (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Subtitle: Synthetic Protocols, Mechanistic Pathways, and Application in Kinase Inhibitor Design

Part 1: Chemical Identification & Core Profile

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a high-value heteroaromatic building block, functioning as a bioisostere of cinnamic acid. It serves as a critical "privileged scaffold" in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive pharmacophores. Its structure combines a polar, hydrogen-bond-donating aminopyrimidine head (hinge-binding motif) with a reactive acrylic tail (Michael acceptor or coupling partner).

Attribute Technical Specification
Primary CAS Number 335030-80-3 (Specific (E)-isomer)
Generic/Acid CAS 105457-36-7 (General acid form)
IUPAC Name (2E)-3-(2-amino-5-pyrimidinyl)-2-propenoic acid
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water and MeOH
pKa (Predicted) ~3.8 (Carboxylic acid), ~4.5 (Pyrimidine N1)
Melting Point >250 °C (Decomposes)

Part 2: Synthetic Architecture (The Heck Paradigm)

The most robust route to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is the Palladium-Catalyzed Mizoroki-Heck Cross-Coupling . This pathway is preferred over Knoevenagel condensation due to its high stereoselectivity for the (E)-isomer and tolerance of the unprotected amino group on the pyrimidine ring.

Retrosynthetic Logic

The molecule is disconnected at the C5-vinyl bond. The pyrimidine ring acts as the electrophile (halide), while the acrylic acid acts as the alkene component.

  • Electrophile: 2-Amino-5-bromopyrimidine (CAS: 7752-82-1)

  • Nucleophile: Acrylic Acid (CAS: 79-10-7) or Methyl Acrylate (followed by hydrolysis).

Optimized Experimental Protocol

Note: This protocol is designed for a 10g scale-up with self-validating checkpoints.

Reagents:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Acrylic acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (5-10 mol%)

  • Triethylamine (TEA) (2.5 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with 2-Amino-5-bromopyrimidine (10.0 g, 57.5 mmol), Pd(OAc)₂ (0.64 g), and P(o-tol)₃ (1.75 g). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous DMF (100 mL) and TEA (20 mL) via syringe under Argon flow.

  • Activation: Add Acrylic acid (4.7 mL, 69 mmol) dropwise. Caution: Exothermic.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor via HPLC or TLC (10% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear; the product acid will streak near the baseline or require an acidic mobile phase.

  • Workup (Precipitation Method):

    • Cool reaction to room temperature.

    • Pour the dark reaction mixture into ice-cold water (500 mL).

    • Adjust pH to ~3–4 using 1N HCl. This protonates the carboxylate, forcing precipitation of the free acid.

  • Purification:

    • Filter the precipitate.[1]

    • Wash the filter cake with water (3x 50 mL) to remove TEA salts and DMF.

    • Wash with cold Acetone (1x 20 mL) to remove residual phosphine oxides.

    • Recrystallization: Dissolve in hot DMF/Ethanol (1:1) and cool slowly to yield high-purity needles.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing the formation of the (E)-alkene, highlighting the critical beta-hydride elimination step that enforces the stereochemistry.

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction (P(o-tol)3) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate 1 Coordination Alkene Coordination (Syn-Insertion) OxAdd->Coordination + Substrate 2 BetaElim Beta-Hydride Elimination (Product Release) Coordination->BetaElim C-C Bond Formation BaseRegen Reductive Elimination (Base-Assisted) BetaElim->BaseRegen Release Product Product (2E)-Product BetaElim->Product BaseRegen->ActiveCat Regeneration (Base) Substrate1 2-Amino-5-Br-Pyrimidine Substrate1->OxAdd Substrate2 Acrylic Acid Substrate2->Coordination

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction showing the oxidative addition of the aminopyrimidine and the stereoselective beta-hydride elimination.

Part 4: Applications in Drug Discovery

This acrylic acid derivative is not merely a final product but a versatile "warhead" precursor. It is extensively used in Fragment-Based Drug Discovery (FBDD) for targeting kinases.

The "Momelotinib" Connection & Analogues

While Momelotinib (GS-6624) is often synthesized via a convergent route (guanidine + enaminone), the linear assembly using (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid allows for rapid diversification of the "tail" region.

  • Amide Coupling: Reaction with anilines yields JAK inhibitors with modified solubility profiles.

  • Reduction: Hydrogenation of the double bond yields the propanoic acid derivative, increasing flexibility for the pharmacophore.

Synthetic Workflow for Library Generation

Workflow Start 2-Amino-5-Br-Pyrimidine Heck Heck Coupling (Acrylic Acid) Start->Heck Inter (2E)-Acrylic Acid (The Core) Heck->Inter PathA Amide Coupling (R-NH2 / HATU) Inter->PathA PathB Esterification (R-OH / H+) Inter->PathB PathC Reduction (H2 / Pd-C) Inter->PathC ProdA JAK Inhibitor Amide Library PathA->ProdA ProdB Prodrug Esters PathB->ProdB ProdC Saturated Linkers PathC->ProdC

Figure 2: Divergent synthesis workflow utilizing the acrylic acid core to generate kinase inhibitor libraries.

Part 5: Analytical Characterization

To ensure scientific integrity, the synthesized material must meet the following criteria.

Method Expected Signal / Criteria Interpretation
¹H NMR (DMSO-d₆) δ 8.50 (s, 2H) Pyrimidine C4/C6 protons (Deshielded).
δ 7.45 (d, J=16.0 Hz, 1H) Vinylic proton (Beta). Large J-coupling confirms (E)-trans geometry.
δ 6.95 (s, 2H) Amino group (-NH₂). Broad singlet, exchangeable with D₂O.
δ 6.40 (d, J=16.0 Hz, 1H) Vinylic proton (Alpha).
HPLC >98% Area Retention time ~3.5 min (C18, 5-95% ACN/Water + 0.1% TFA).
LC-MS (ESI+) [M+H]⁺ = 166.06 Matches C₇H₈N₃O₂⁺.

Part 6: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Palladium Residues: As a pharmaceutical intermediate, Pd levels must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm if used in late-stage synthesis.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

References

  • Chemical Identification: Sigma-Aldrich. (2E)-3-[2-(dimethylamino)pyrimidin-5-yl]acrylic acid Product Sheet. Accessed 2024.[2][3] Link (Note: Reference provided for structural analogue validation).

  • Synthetic Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Application (Momelotinib Context): Zhu, C., et al. (2017).[4] New and Practical Synthesis of Momelotinib. Journal of Heterocyclic Chemistry. Link

  • General CAS Data: PubChem Compound Summary for CID 53394675 (Related Ester). Link

Sources

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), chemical biology, and experimental utility of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 335030-80-3).

This molecule is not a standalone clinical drug but a high-value privileged fragment and synthetic intermediate used in Fragment-Based Drug Discovery (FBDD). It serves as a core pharmacophore for developing inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Histone Deacetylases (HDACs).[1]

Pharmacophore Mechanics and Synthetic Utility

Executive Summary

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid represents a "privileged scaffold" in medicinal chemistry. Its structure combines a 2-aminopyrimidine headgroup (a classic ATP-mimetic hinge binder) with a rigid (E)-acrylic acid tail (a linker and electrostatic anchor).

  • Primary Role: Kinase Hinge Binder & Linker Module.

  • Key Targets: CDK9, JAK1/2, HDAC (as a precursor).[1]

  • Mechanism Class: ATP-Competitive Competitive Inhibition (Fragment); Michael Acceptor Precursor.

  • Chemical Nature: Amphoteric molecule (Basic pyrimidine, Acidic carboxylate).[1]

Structural & Chemical Biology Profile

The biological activity of this molecule is dictated by its three distinct structural domains.[1] Understanding these domains is essential for rational drug design.

2.1. The Pharmacophore Triad
DomainChemical StructureBiological Function
Head 2-AminopyrimidineHinge Binding: Mimics the adenine ring of ATP. Forms a bidentate hydrogen bond network (Donor-Acceptor) with the kinase hinge region (backbone NH and CO).[1]
Linker (E)-Alkene (Trans)Rigid Spacing: The trans geometry locks the molecule in a planar conformation, projecting the tail out of the ATP pocket towards the solvent front, minimizing entropic penalties upon binding.[1]
Tail Carboxylic AcidElectrostatic Anchor / Synthetic Handle: At physiological pH (7.4), the acid exists as a carboxylate (

), capable of forming salt bridges with conserved Lysine residues (e.g., the catalytic Lysine in kinases).[1] It is also the site for chemical elaboration (amide coupling) to attach "cap" groups or zinc-binding groups (ZBGs).[1]
2.2. Mechanism of Action: The "Fragment-to-Lead" Dynamic

As a standalone fragment, the molecule exhibits weak-to-moderate affinity (typically high


M to mM range). Its MoA is realized when it is elaborated into a larger ligand.
  • ATP Competition (Kinase Inhibition): The 2-aminopyrimidine moiety inserts into the ATP-binding cleft. The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the hinge residue carbonyl, while the pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) from the hinge residue amide.[1]

  • Epigenetic Modulation (HDAC Inhibition): In dual Kinase/HDAC inhibitors, this acrylic acid fragment acts as the linker.[1] When converted to a hydroxamic acid or benzamide, it extends down the "tube" of the HDAC active site to chelate the catalytic Zinc (

    
    ) ion.[1]
    
  • Covalent Targeting (Michael Addition): The

    
    -unsaturated carbonyl (acrylic moiety) is an electrophile.[1] While the free acid is less reactive, its derivatives (amides/esters) can act as Michael Acceptors , forming covalent bonds with nucleophilic Cysteine residues in the target protein (e.g., Cys481 in BTK), leading to irreversible inhibition.[1]
    
Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold, highlighting its role in both Kinase and HDAC inhibition pathways.

MoA_Pathway Fragment (2E)-3-(2-Aminopyrimidin-5-yl) acrylic acid (The Scaffold) Interaction_1 Hinge Binding (H-Bond Donor/Acceptor) Fragment->Interaction_1 2-Aminopyrimidine Interaction_2 Electrostatic Anchor (Salt Bridge w/ Lys) Fragment->Interaction_2 Carboxylate Tail Target_HDAC Target: HDACs (Class I/II) Zinc Chelation Precursor Fragment->Target_HDAC Chemical Elaboration (to Hydroxamate/Benzamide) Target_Kinase Target: Kinases (CDK9, JAK, FAK) ATP Pocket Competition Interaction_1->Target_Kinase Interaction_2->Target_Kinase Stabilization Outcome Cell Cycle Arrest Apoptosis Transcriptional Regulation Target_Kinase->Outcome Target_HDAC->Outcome

Figure 1: Mechanistic bifurcation of the scaffold. The fragment directly engages Kinases via hinge binding, while serving as a structural precursor for HDAC zinc-binding groups.[1]

Experimental Protocols

To validate the MoA or utilize this fragment in synthesis, the following protocols are standard in high-integrity chemical biology labs.

4.1. Synthesis via Heck Coupling

This is the primary method to generate the scaffold from commercially available precursors.[1]

  • Reagents: 2-Amino-5-bromopyrimidine, Acrylic acid,

    
    , 
    
    
    
    , Triethylamine (
    
    
    ).[1]
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux (

    
    ) for 12–24 hours under inert atmosphere (
    
    
    
    ).

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq) in DMF.

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%). Stir for 10 mins to form the active Pd(0) species.
  • Coupling: Add Acrylic acid (1.5 eq) and

    
     (2.5 eq).
    
  • Reaction: Heat to

    
     and monitor by LC-MS (Target Mass: 165.15 Da 
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice water. Adjust pH to ~4.0 with 1M HCl to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Methanol/Water.[1]

4.2. In Vitro Kinase Binding Assay (FRET)

To measure the affinity of the fragment (or its derivative) against a target like CDK9.[1]

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Tracer: Alexa Fluor 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (binding to GST-tagged CDK9).

Protocol:

  • Preparation: Dilute (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid in DMSO (serial dilutions).

  • Incubation: Mix Kinase (5 nM), Tracer (10-50 nM), and Antibody (2 nM) in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Competition: Add the test compound. Incubate for 1 hour at RT.

  • Readout: Measure fluorescence emission at 665 nm (Tracer) and 615 nm (Europium).

  • Analysis: A decrease in the FRET signal (665/615 ratio) indicates displacement of the tracer by the test compound.[1]

Quantitative Data Summary

The following table summarizes physical and predicted biological properties relevant to researchers.

PropertyValueContext/Significance
CAS Number 335030-80-3Unique Identifier.
Molecular Weight 165.15 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP ~0.2 - 0.5Highly hydrophilic; good solubility for assays.
pKa (Acid) ~4.2Ionized at physiological pH (COO-).[1]
pKa (Base) ~3.5 (Pyrimidine N)Weak base; likely unprotonated at pH 7.[1]4.
H-Bond Donors 2 (Amine

)
Critical for hinge binding.
H-Bond Acceptors 3 (Pyrim N, Acid O)Interaction with solvent/protein.[1]
Topological PSA ~80

Polar Surface Area; suggests moderate cell permeability unless esterified.
References
  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.[2] Journal of Medicinal Chemistry.[2] [1]

  • Sigma-Aldrich. (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Product Specification.[1]

  • Gashmov, K. D., et al. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors.[1] ResearchGate.

  • Guidotti, M., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[1] European Journal of Medicinal Chemistry.

Sources

Technical Guide: Structure Elucidation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 335030-80-3). This document is structured for medicinal chemists and analytical scientists, focusing on the differentiation of geometric isomers and the validation of the pyrimidine core.

Executive Summary

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic antineoplastic agents. Its structural integrity—specifically the trans (E) configuration of the alkene and the regiochemistry of the pyrimidine substitution—is paramount for biological activity. This guide provides a self-validating analytical workflow to confirm the structure, distinguishing it from its Z-isomer and potential regioisomeric impurities common in Palladium-catalyzed cross-coupling reactions.

Synthesis Context & Impurity Profile

To understand the elucidation challenge, one must understand the origin. This compound is typically synthesized via a Heck reaction between 2-amino-5-bromopyrimidine and acrylic acid.

  • Primary Reaction: Pd-catalyzed C-C bond formation.

  • Critical Impurities:

    • (2Z)-Isomer: Thermodynamically less stable but kinetically accessible.

    • N-Alkylated byproducts: Regioisomers where coupling occurs at the amine nitrogen rather than C5.

    • Pd-complexes: Residual catalysts that can broaden NMR signals.

Analytical Strategy Workflow

The following decision tree outlines the logical flow for confirming the structure.

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI+) Confirm Formula C7H7N3O2 Start->HRMS Solubility Solubility Check (DMSO-d6 vs CDCl3) HRMS->Solubility H1NMR 1H NMR (300-500 MHz) Determine Geometry (J-coupling) Solubility->H1NMR Dissolves in DMSO-d6 Decision Coupling Constant (J)? H1NMR->Decision E_Isomer J = 15.0 - 16.5 Hz (E)-Isomer Confirmed Decision->E_Isomer High J Z_Isomer J = 10.0 - 12.0 Hz (Z)-Isomer (Reject) Decision->Z_Isomer Low J C13_2D 13C & HSQC/HMBC Confirm Regiochemistry (C5 vs N) E_Isomer->C13_2D Final Validated Structure C13_2D->Final

Figure 1: Analytical workflow for structural confirmation. The critical decision point is the alkene coupling constant.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be established to rule out de-aminated or decarboxylated byproducts.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected [M+H]+: 166.0611 m/z.

  • Validation: Mass error must be < 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive tool for stereochemical assignment. Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . Note: CDCl3 is unsuitable due to the poor solubility of the zwitterionic amino-acid species.

1H NMR Assignment & Logic

The spectrum will display three distinct regions: the acidic/exchangeable protons, the aromatic pyrimidine protons, and the alkene protons.

ProtonChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Structural Logic
COOH 12.0 - 12.5Broad Singlet-Carboxylic acid proton; exchangeable with D2O.
H-4, H-6 8.45 - 8.60Singlet (2H)-Symmetry Check: The C2-amino group makes the pyrimidine ring symmetric. H4 and H6 are chemically equivalent. If these split into two distinct signals, suspect N-alkylation or restricted rotation.
H-α (Alkene) 6.30 - 6.45Doublet (1H)15.8 Hz Protons alpha to the carbonyl are shielded. The large J value confirms trans (E) geometry.
H-β (Alkene) 7.35 - 7.50Doublet (1H)15.8 Hz Protons beta to the ring are deshielded by anisotropy. Must match the J of H-α.
NH2 6.80 - 7.10Broad Singlet (2H)-Amino group protons. Chemical shift varies with concentration and water content.

Self-Validating The E/Z Isomerism: The most critical check is the vicinal coupling constant (


) across the double bond.
  • Target (E-isomer):

    
     Hz.
    
  • Impurity (Z-isomer):

    
     Hz.
    
  • Action: If the spectrum shows a minor doublet pair with

    
     Hz, quantify the Z-isomer impurity by integration.
    
13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~168.0 ppm.[1][2]

  • C-2 (Pyrimidine): ~164.5 ppm (Deshielded by adjacent nitrogens and amino group).

  • C-4, C-6: ~158.0 ppm.

  • C-β (Alkene): ~140.0 ppm.

  • C-α (Alkene): ~118.0 ppm.

  • C-5 (Quaternary): ~119.0 ppm.

Advanced Verification: 2D NMR Pathways

For regulatory filings, connectivity must be proven beyond 1D shifts.

NMR_Correlations H_Beta H-β (Alkene) C_Carbonyl C=O (Acid) H_Beta->C_Carbonyl HMBC (3-bond) C_Quat C-5 (Ring) H_Beta->C_Quat HMBC (2-bond) C_Ring C-4 / C-6 H_Beta->C_Ring HMBC (3-bond) H_Alpha H-α (Alkene) H_Alpha->C_Quat HMBC (3-bond) H_Ring H-4 / H-6 H_Ring->C_Quat HMBC (2-bond) C_Beta C_Beta H_Ring->C_Beta HMBC (3-bond)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways. The correlation from H-β to the Carbonyl carbon establishes the acrylic acid connectivity.

Quality Control Protocol

When sourcing or synthesizing this material, use this checklist to ensure "Fit-for-Purpose" quality:

  • Visual Inspection: The solid should be off-white to pale yellow. Dark orange/brown indicates oxidation of the amine or residual Palladium.

  • Melting Point: Expect decomposition >250°C (typical for amino-acid zwitterions). Sharp melting points <200°C often indicate the ester form or high impurity levels.

  • HPLC Purity:

    • Column: C18 Reverse Phase (Polar embedded group preferred for basic pyrimidines).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Detection: UV 254 nm (Strong absorption due to conjugation).

References

  • Sigma-Aldrich. (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Product Specification. Retrieved from .[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329775271. Retrieved from .[3]

  • Gordillo, A. et al. (2017).[4] NMR differentiation of E/Z isomers in alkene derivatives. Creative Biostructure. Retrieved from .

  • ChemicalBook. NMR Spectrum Data for Acrylic Acid Derivatives. Retrieved from .

Sources

Technical Guide: Solubility Profiling of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 203505-82-2).[1] As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, tubulin modulators), understanding its physicochemical behavior is essential for process optimization and formulation.[1][2]

This compound exhibits ampholotic properties due to the presence of a basic aminopyrimidine moiety and an acidic acrylic acid tail.[1][2] Consequently, its solubility is strictly pH-dependent, following a characteristic U-shaped profile with a minimum at the isoelectric point (pI).[1][2] This guide details the theoretical basis, experimental protocols, and analytical strategies required to generate a robust solubility profile.

Physicochemical Fundamentals

To design an effective solubility experiment, one must first understand the molecular drivers of the compound.[1][2]

Structural Analysis & Ionization

The molecule contains two ionizable centers:[1][2]

  • Acidic Center: The carboxylic acid group on the acrylic tail (

    
    ).[2]
    
  • Basic Center: The pyrimidine ring nitrogen, enhanced by the electron-donating 2-amino group (

    
    ).[1]
    

This structure dictates that the molecule exists in three distinct species depending on the pH of the solvent system:

  • Cationic Species (

    
    ):  Protonation of the pyrimidine ring.[2] High aqueous solubility.[1][2][3]
    
  • Neutral/Zwitterionic Species (

    
    ):  The net charge approaches zero.[2] This represents the Intrinsic Solubility (
    
    
    )
    , which is the solubility minimum.[2]
  • Anionic Species (

    
    ):  Deprotonation of the carboxylic acid.[2] High aqueous solubility.[1][2][3]
    
Predicted Properties Table

Data derived from computational consensus and structural analogs.

PropertyValue / RangeSignificance
Molecular Weight 193.20 g/mol Small molecule fragment.[1]
LogP (Octanol/Water) ~0.64Moderately lipophilic; amenable to Reverse Phase HPLC.[2]
H-Bond Donors 2 (Amino group, Acid OH)High potential for crystal lattice energy (high melting point).[2]
H-Bond Acceptors 4 (Pyrimidine Ns, Acid Os)Good water interaction in ionized states.[1][2]
Predicted pI ~4.0pH of minimum solubility.[1][2]

Solubility Profiling Strategy

The core objective is to determine the Thermodynamic Solubility across a physiological and processing pH range.[1][2] Kinetic solubility is useful for early-stage screening but is insufficient for process development.[1]

The pH-Solubility Profile (The U-Curve)

The total solubility (

2
  • Experimental Goal: Determine

    
     (Intrinsic Solubility) accurately.
    
  • Critical Control: The pH of the solution at equilibrium must be measured, not just the initial buffer pH, as the dissolution of the acid/base will shift the bulk pH.[1][2]

Solvent Selection for Process Development

For synthesis and purification, organic solvent solubility is critical.[1][2] Based on the LogP of 0.64, the following solvent classes are recommended for screening:

  • Polar Aprotic: DMSO, DMF (High solubility expected).[2]

  • Polar Protic: Methanol, Ethanol (Moderate solubility, likely temperature dependent).[2]

  • Non-Polar: Hexane, Toluene (Likely insoluble; useful as anti-solvents).[2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate solubility data.

Materials:

  • Compound: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (>98% purity).[1][4]

  • Buffers: 50 mM Phosphate/Citrate buffers (pH 1.2, 3.0, 4.0, 5.0, 6.8, 7.4).

  • Equipment: Orbital shaker, Centrifuge, pH meter, HPLC.[1][2]

Workflow:

  • Saturation: Weigh excess solid (~5-10 mg) into 2 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Equilibration: Cap vials and agitate at 25°C (or 37°C) for 24–48 hours.

    • Self-Validation: Visually confirm solid is still present.[1][2] If clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • pH Verification: Measure the pH of the supernatant. Crucial: Record this as the actual experimental pH.

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC.

Protocol B: HPLC Quantification Method

Standardized method for polar aromatic heterocycles.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Pyrimidine absorption) and 280 nm (Acrylic absorption).[2]

  • Retention Time: Expected early elution (approx. 2-4 min) due to low LogP.

Visualization of Solubility Dynamics[1][2]

The following diagrams illustrate the species distribution and the experimental decision tree.

Species Distribution & Solubility Logic

SolubilityLogiccluster_0Solubility ProfileAcidicpH < 3Cationic Species(Protonated N)NeutralpH ~ 4.0 (pI)Zwitterion / Neutral(Min Solubility S0)Acidic->NeutralAdd Base(Deprotonation)Neutral->AcidicAdd Acid(Protonation)BasicpH > 6Anionic Species(Deprotonated COOH)Neutral->BasicAdd Base(Deprotonation)Basic->NeutralAdd Acid(Protonation)

Figure 1: pH-dependent speciation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.[1] Solubility is highest at the extremes (Red/Green) and lowest at the isoelectric point (Yellow).[2]

Experimental Workflow Decision Tree

WorkflowStartStart: Solid CompoundMediaPrepPrepare Buffers(pH 1.2 - 7.4)Start->MediaPrepAddSolidAdd Excess Solid(Saturation)MediaPrep->AddSolidIncubateIncubate 24h @ 25°CAddSolid->IncubateCheckSolidIs Solid Present?Incubate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNoFilterCentrifuge/FilterCheckSolid->FilterYesMeasurePHMeasure Final pH(CRITICAL STEP)Filter->MeasurePHHPLCHPLC AnalysisMeasurePH->HPLCPlotPlot Solubility vs. Final pHHPLC->Plot

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1] Note the critical step of measuring final pH to account for the compound's buffering capacity.[1][2]

Data Interpretation & Troubleshooting

The Common Pitfall: "Hydrogel" Formation

Acrylic acid derivatives can sometimes form hydrogels or viscous gums rather than distinct crystalline precipitates, especially at pH values near the pK_a.[1][2]

  • Symptom: The solution becomes viscous; filtration is difficult.[1][2]

  • Solution: Use centrifugation (15,000 x g) instead of filtration. Verify the solid state via DSC (Differential Scanning Calorimetry) to ensure it is not an amorphous gum.[2]

Reference Values for Validation

While empirical data must be generated, use these ranges to validate your results:

  • Expected S0 (pH 4): < 1 mg/mL (Likely 0.1 - 0.5 mg/mL).[2]

  • Expected S_pH1.2: > 10 mg/mL (Due to cationic charge).[2]

  • Expected S_pH7.4: > 5 mg/mL (Due to anionic charge).[2]

References

  • ChemScene. (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid Product Data. Retrieved from [2]

  • PubChem. Compound Summary: 3-(2-aminopyrimidin-5-yl)acrylic acid derivatives (Tersolisib context).[1][5] Retrieved from [2]

  • Avra Laboratories. Synthesis of Pyrimidine Intermediates and Solubility in Organic Synthesis.[1][2] Retrieved from [2]

  • Fisher Scientific. Safety Data Sheet: Sulfolane and related heterocyclic solubility data. Retrieved from [2]

  • MDPI. Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. Retrieved from [2]

An In-depth Technical Guide to (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can address complex biological targets with high specificity and efficacy. Within this context, hybrid molecules that combine the structural features of different pharmacophores represent a compelling strategy for the development of new therapeutic agents. (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, a molecule integrating the aminopyrimidine core with an acrylic acid moiety, stands as a promising, yet underexplored, candidate in this arena. This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and potential applications in drug development, with a particular focus on its prospective role as a kinase inhibitor and anticancer agent.

Molecular Profile and Physicochemical Characteristics

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is a small organic molecule with the chemical formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol . Its structure features a central pyrimidine ring substituted with an amino group at the 2-position and an acrylic acid group at the 5-position in the trans or (E) configuration.

PropertyValueSource
Molecular Formula C₇H₇N₃O₂N/A
Molecular Weight 165.15 g/mol N/A
CAS Number 335030-80-3[1]
Appearance Solid (predicted)N/A
Melting Point Not reportedN/A
Solubility Not reportedN/A
pKa Not reportedN/A

The presence of both an acidic carboxylic acid group and a basic aminopyrimidine moiety suggests that the molecule is amphoteric and its solubility is likely pH-dependent. The conjugated system spanning the pyrimidine ring and the acrylic acid group is expected to result in UV-visible absorption.

Figure 1: Chemical structure of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid.

Synthetic Strategies

The synthesis of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid can be approached through several established organic chemistry reactions. The choice of a specific route will depend on the availability of starting materials, desired scale, and purification considerations.

Knoevenagel Condensation

A plausible and direct route is the Knoevenagel condensation of 2-aminopyrimidine-5-carbaldehyde with malonic acid.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a decarboxylative condensation mechanism.

Knoevenagel_Condensation start1 2-Aminopyrimidine-5-carbaldehyde reagents Piperidine/Pyridine Heat start1->reagents start2 Malonic Acid start2->reagents product (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid reagents->product byproduct1 CO2 reagents->byproduct1 byproduct2 H2O reagents->byproduct2

Figure 2: Knoevenagel condensation pathway for the synthesis of the title compound.

Experimental Protocol (General Procedure):

  • To a solution of 2-aminopyrimidine-5-carbaldehyde in pyridine, add an equimolar amount of malonic acid.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Palladium-Catalyzed Cross-Coupling Reactions

Alternative synthetic strategies involve palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

  • Heck Coupling: The reaction of 5-bromo-2-aminopyrimidine with acrylic acid or its esters, catalyzed by a palladium complex, can yield the desired product.[3][4]

  • Suzuki Coupling: A Suzuki coupling between a 5-boronic acid or ester derivative of 2-aminopyrimidine and a suitable three-carbon building block like propiolic acid could also be a viable route.[5][6]

These methods, while potentially more complex in terms of catalyst and ligand selection, can offer advantages in terms of yield and stereoselectivity.

Spectroscopic and Analytical Characterization

While specific spectroscopic data for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is not extensively reported, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the vinyl protons of the acrylic acid moiety (with a characteristic large coupling constant for the trans configuration), and the amine protons. The chemical shifts of the vinyl protons would be influenced by the electron-withdrawing carboxylic acid group and the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the various functional groups present[7][8]:

  • N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=C stretching: A band in the region of 1620-1680 cm⁻¹ for the alkene double bond.

  • C=N and C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region characteristic of the pyrimidine ring.

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 165.15.

Potential Applications in Drug Development

The structural combination of an aminopyrimidine ring and an acrylic acid moiety suggests that (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid could be a valuable scaffold in drug discovery, particularly in the field of oncology.

Kinase Inhibition

The 2-aminopyrimidine core is a well-established pharmacophore in the design of protein kinase inhibitors.[9] Many approved and investigational kinase inhibitors, such as imatinib and dasatinib, feature this heterocyclic system.[10] The amino group at the 2-position can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The acrylic acid moiety could potentially be explored for covalent inhibition by targeting a nearby cysteine residue in the active site, a strategy employed by several successful kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Active Site hinge Hinge Region cysteine Cysteine Residue molecule (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid aminopyrimidine Aminopyrimidine Moiety molecule->aminopyrimidine acrylic_acid Acrylic Acid Moiety molecule->acrylic_acid aminopyrimidine->hinge Hydrogen Bonding acrylic_acid->cysteine Covalent Bonding (Potential)

Figure 3: Proposed mechanism of kinase inhibition by (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid.

Anticancer Activity

Given its potential as a kinase inhibitor, (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is a candidate for development as an anticancer agent.[11] Many signaling pathways that are dysregulated in cancer are driven by kinases, making them attractive targets for therapeutic intervention.[12] Furthermore, acrylic acid derivatives themselves have been investigated for their antiproliferative activities.[13]

Experimental Protocol for In Vitro Anticancer Activity Screening:

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) should be selected.

  • Cell Viability Assay (MTT or similar):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid for a specified period (e.g., 72 hours).

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Safety and Handling

Specific safety data for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is not available. However, based on its structural components, general laboratory safety precautions should be followed. The compound contains an acrylic acid moiety, and acrylic acid itself is known to be corrosive and a skin and respiratory irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its hybrid structure, combining a known kinase-binding scaffold with a reactive acrylic acid group, presents a compelling starting point for the development of novel therapeutic agents, particularly in the realm of oncology.

Future research should focus on:

  • Development of a robust and scalable synthetic route.

  • Thorough physicochemical characterization, including determination of its solubility, pKa, and melting point.

  • Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and purity.

  • In-depth biological evaluation, including screening against a broad panel of kinases and cancer cell lines.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

The exploration of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid and its derivatives holds the potential to yield novel and effective therapies for a range of diseases.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available at: [Link]

  • Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

  • ResearchGate. FTIR spectrum of acrylic acid. Available at: [Link]

  • PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ARKIVOC. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • PubMed. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available at: [Link]

  • Journal of Medicinal Chemistry. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Available at: [Link]

  • Organic Chemistry Frontiers. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides. Available at: [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Available at: [Link]

  • ResearchGate. FTIR spectra of the acrylic prepolymers with different UV crosslinking... Available at: [Link]

  • RSC Publishing. Inhibition of acrylic acid and acrylate autoxidation. Available at: [Link]

  • YouTube. Organometallics 5: Suzuki Reaction. Available at: [Link]

  • MDPI. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Available at: [Link]

  • Stanford Medicine. TK-Targeted Library. Available at: [Link]

  • ResearchGate. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Available at: [Link]

  • PMC. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. Available at: [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

  • PMC. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Available at: [Link]

  • Science. Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • RSC Publishing. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at: [Link]

  • ResearchGate. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available at: [Link]

  • ResearchGate. (a) IR spectrum of the poly(ethylene acrylic acid) copolymer with bands... Available at: [Link]

  • The Royal Society of Chemistry. Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Available at: [Link]

  • MDPI. Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[14] and containing (b) 3 mol%... Available at: [Link]

  • PMC. A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. Available at: [Link]

Sources

Introduction: The Therapeutic Potential of the Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-3-(2-Aminopyrimidin-5-YL)acrylic Acid and its Analogs as Potential Therapeutic Agents

The aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal anchor for binding to biological targets such as kinases. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid and its derivatives, with a particular focus on their potential as anticancer agents through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

While direct literature on (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is sparse, this guide will leverage established methodologies and findings from closely related aminopyrimidine analogs to provide a robust framework for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are grounded in extensive research on similar molecular classes, offering a scientifically rigorous and practical resource.

Synthesis and Characterization of Aminopyrimidine Derivatives

The synthesis of aminopyrimidine-based compounds often involves multi-step reaction sequences. A common strategy for creating derivatives similar to (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid involves a condensation reaction.

General Synthetic Approach

A plausible synthetic route can be conceptualized through a Knoevenagel-Döbner condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of acrylic acid derivatives, malonic acid is a common reagent.[1]

Experimental Protocol: Synthesis via Knoevenagel-Döbner Condensation

This protocol is a representative example for the synthesis of (E)-3-(substituted-pyrrol-2-yl)acrylic acids and can be adapted for aminopyrimidine analogs.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting aldehyde (e.g., 2-aminopyrimidine-5-carbaldehyde) (1 equivalent), malonic acid (1.2 equivalents), and a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 100-120°C for 2-5 hours. The completion of the reaction is often indicated by the cessation of carbon dioxide evolution.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and a 2N HCl aqueous solution. This step helps to neutralize the basic catalyst and precipitate the product.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Characterization

The structural confirmation of the synthesized compounds is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the acrylic acid double bond. The coupling constant between the vinylic protons in ¹H NMR can confirm the (E)-isomer configuration.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Anticancer Potential

The evaluation of novel compounds for their therapeutic potential is a critical step in the drug discovery process. For potential anticancer agents, in vitro cytotoxicity and target-specific enzyme inhibition assays are fundamental.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

Given that many aminopyrimidine derivatives are known to target EGFR, a direct enzyme inhibition assay is essential to confirm the mechanism of action.[2] These assays typically measure the phosphorylation of a substrate by the EGFR kinase domain in the presence and absence of the inhibitor.

The results of these biological evaluations can be summarized for comparative analysis.

CompoundTarget Cell LineIC₅₀ (µM)EGFR TK Inhibition IC₅₀ (µM)
Representative Compound A MCF-75.20.8
Representative Compound B A5498.11.2
Gefitinib (Reference) MCF-74.10.05

Table 1: Hypothetical biological activity data for representative aminopyrimidine derivatives compared to a standard EGFR inhibitor.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[2] EGFR inhibitors block the signaling cascade by competing with ATP for binding to the kinase domain.

The aminopyrimidine scaffold can form crucial hydrogen bonds with key amino acid residues in the ATP-binding pocket of EGFR, such as Met793 in the hinge region, effectively blocking its kinase activity.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (2E)-3-(2-Aminopyrimidin-5-YL) acrylic acid analog Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of an aminopyrimidine analog.

In Silico Studies: Predicting Drug-Likeness

Computational tools are invaluable in modern drug discovery for predicting the pharmacokinetic properties and potential liabilities of new chemical entities.

Molecular Docking

Molecular docking simulations can predict the binding conformation of a ligand within the active site of a target protein. For aminopyrimidine-based EGFR inhibitors, docking studies can reveal key interactions, such as hydrogen bonding with the hinge region of the kinase domain, that are critical for inhibitory activity.[2]

ADME and Lipinski's Rule of Five

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and safety profile of a drug candidate. Online tools like SwissADME can predict these properties based on the chemical structure.[3] Lipinski's rule of five provides a set of guidelines to assess the drug-likeness of a compound.

PropertyGuidelinePredicted Value
Molecular Weight < 500 g/mol 193.19 g/mol
LogP < 51.2
Hydrogen Bond Donors < 52
Hydrogen Bond Acceptors < 104

Table 2: Predicted physicochemical properties of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid based on Lipinski's rule of five.

Experimental and Developmental Workflow

The process of developing a novel therapeutic agent is a structured and multi-faceted endeavor, from initial synthesis to biological validation.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological & In Silico Evaluation Synthesis Synthesis of Aminopyrimidine Acrylic Acid Analog Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InSilico In Silico Screening (ADME, Docking) Characterization->InSilico Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity EnzymeAssay In Vitro EGFR Kinase Inhibition Assay Cytotoxicity->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis

Caption: Overall workflow from synthesis to biological evaluation of aminopyrimidine derivatives.

Conclusion and Future Directions

The aminopyrimidine scaffold remains a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid itself is not extensively documented, the principles of synthesis, characterization, and evaluation outlined in this guide provide a clear and actionable path for researchers to explore its potential and that of its analogs.

Future research should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR). Modifications to the aminopyrimidine core and the acrylic acid side chain could lead to improved potency, selectivity, and pharmacokinetic properties. Further investigation into the mechanism of action, including potential off-target effects, will be crucial for the clinical translation of these promising compounds.

References

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC - NIH. (2023-06-09).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (2025-10-06).
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed.
  • (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid | ChemScene.
  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024-04-17).
  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - MDPI. (2023-06-09).
  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - NIH. Available at:

  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH.
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI.
  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - MDPI.
  • One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids - ResearchGate.
  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. (2025-02-02).
  • Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. (2023-07-13).
  • trans-3-(3-Pyridyl)acrylic acid, 99% - Fisher Scientific.
  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. (2023-10-09).
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH.
  • 2-Benzylacrylic Acid | C10H10O2 | CID 303571 - PubChem.

Sources

Methodological & Application

using (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging (2E)-3-(2-Aminopyrimidin-5-YL)acrylic Acid in Kinase Assay Development

Executive Summary & Scientific Rationale

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a critical privileged fragment in kinase drug discovery.[1] It serves two distinct but vital roles in assay development:

  • Fragment-Based Screening (FBDD): It acts as a validated "hinge-binder" probe (2-aminopyrimidine core) with a solubilizing, solvent-exposed tail (acrylic acid).[1]

  • Covalent Inhibitor Design Control: In the development of Targeted Covalent Inhibitors (TCIs), this molecule serves as the reversible binding control (negative control) for acrylamide-based warheads.[1]

The Mechanistic Logic: The 2-aminopyrimidine moiety mimics the adenine ring of ATP, forming a dual hydrogen bond with the kinase hinge region (backbone amide and carbonyl).[1] The acrylic acid moiety at the C5 position typically projects towards the solvent front.[1] Crucially, while acrylamides are potent Michael acceptors that covalently modify cysteine residues, the acrylic acid is significantly less electrophilic at physiological pH (due to carboxylate resonance and charge repulsion).[1]

Therefore, comparing the potency of this acid against its corresponding amide derivative allows researchers to quantify the specific thermodynamic contribution of the covalent bond—a metric known as the "Covalent Advantage." [1]

Structural Biology & Pharmacophore Mapping

Before initiating wet-lab assays, it is essential to understand the binding mode.[1]

Hinge Interaction:

  • Donor: The exocyclic amine (-NH2) donates a proton to the hinge backbone carbonyl.[1]

  • Acceptor: The pyrimidine ring nitrogen (N1 or N3) accepts a proton from the hinge backbone amide.[1]

Solvent Vector:

  • The (2E)-acrylic acid tail extends from the C5 position, typically directing away from the gatekeeper residue and towards the solvent interface.[1] This positioning is ideal for subsequent derivatization (e.g., amidation) without disrupting the core hinge binding.[1]

Visualization: Pharmacophore & Assay Logic

Kinase_Assay_Workflow Compound (2E)-3-(2-Aminopyrimidin-5-YL) acrylic acid Hinge Hinge Binding (ATP Mimicry) Compound->Hinge Core Interaction Vector Solvent Vector (Acrylic Acid Tail) Compound->Vector C5 Extension Assay_Type Select Assay Mode Hinge->Assay_Type Vector->Assay_Type Biochem Biochemical Assay (IC50 / Ki) Assay_Type->Biochem Potency Check Biophys Biophysical Assay (SPR / NMR) Assay_Type->Biophys Binding Mode Outcome_Rev Reversible Binding (Baseline Affinity) Biochem->Outcome_Rev Moderate IC50 (µM) Outcome_Cov Covalent Control (Negative for Adduct) Biophys->Outcome_Cov Rapid Dissociation

Figure 1: Pharmacophore logic and assay selection workflow.[1] The compound acts as a reversible probe to establish baseline affinity before warhead optimization.[1]

Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

Context: The acrylic acid moiety imparts pH-dependent solubility.[1] Unlike neutral inhibitors, this compound may precipitate in acidic assay buffers if not managed correctly.[1]

  • Stock Solution: Dissolve the solid powder in 100% DMSO to a concentration of 50 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Dilute the DMSO stock 1:20 into the Assay Buffer (see below) immediately before use.

    • Critical Step: Ensure the Assay Buffer pH is buffered (pH 7.4–8.0).[1] At this pH, the carboxylic acid is deprotonated (carboxylate), improving solubility compared to acidic conditions.[1]

  • Stability: The acrylic acid double bond is stable under standard conditions but can be light-sensitive over long periods.[1] Store DMSO stocks in amber vials at -20°C.

Protocol B: Biochemical Kinase Assay (TR-FRET / HTRF)

Objective: Determine the reversible


 to establish the "scaffold efficiency."

Reagents:

  • Kinase of interest (e.g., JAK2, EGFR, BTK).[1]

  • Substrate: Biotinylated peptide (e.g., Poly-GT or specific substrate).[1]

  • ATP: At ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     apparent concentration.
    
  • Detection: Eu-labeled anti-phospho antibody + XL665-labeled Streptavidin.[1]

Step-by-Step:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Inhibitor Addition: Dispense 4 µL of the compound (serially diluted in buffer/DMSO).

    • Range: 100 µM down to 1 nM (fragment-like potency is expected in the µM range).[1]

  • Enzyme Addition: Add 2 µL of Kinase (0.5–2 nM final).

    • Incubation 1: Incubate for 15 minutes at RT. Crucial: Since this is a reversible inhibitor, pre-incubation is less critical than for covalent inhibitors, but 15 mins ensures equilibrium.[1]

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Reaction Stop: After 60 minutes, add 10 µL of Detection Mix (EDTA + Antibodies).

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Data Analysis (The "Acid Control" Metric): Compare the


 of this acid to its acrylamide analog.
  • Ratio = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    (Acid) / 
    
    
    
    (Amide)
  • If Ratio > 100: The covalent warhead is driving potency (Targeted Covalent Inhibition).[1]

  • If Ratio ≈ 1: The warhead is inactive, or the scaffold binding is dominant (Reversible Inhibition).[1]

Protocol C: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: Confirm that the acrylic acid does not form a covalent bond with the kinase (Negative Control), validating that any activity seen is reversible.[1]

Workflow:

  • Incubation: Mix Kinase (1 µM) + Compound (10 µM, 10x excess) in buffer (pH 7.5).

  • Timepoints: Incubate for 1 hour and 4 hours.

  • Quench: Add Formic Acid to 0.1% final (denatures protein, stops reaction).

  • LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap.[1]

  • Deconvolution: Deconvolute the raw spectra to zero-charge mass.

Expected Results:

  • Mass Shift: You should observe NO mass shift for the Acid.[1]

    • Target Mass: [Protein MW]

  • Positive Control (Amide): Should show a shift of +[MW of Ligand].

    • Target Mass: [Protein MW] + [Ligand MW]

Quantitative Data Summary

When using this compound as a scaffold probe, typical results in standard kinase panels (e.g., JAK family) are as follows:

ParameterValue / ObservationInterpretation
Solubility (pH 7.4) > 100 µMHighly soluble due to carboxylate; ideal for high-concentration fragment screening.[1]
Typical IC50 1 µM – 50 µMModerate potency.[1] Indicates successful hinge binding but lacks auxiliary pocket interactions.[1]
Ligand Efficiency (LE) 0.30 – 0.45High LE is typical for this fragment (low MW, specific H-bonds).[1]
Residence Time Fast (< 1 min)Rapid off-rate characteristic of reversible fragments.[1]
MS Adduct Formation 0%Confirms lack of non-specific covalent reactivity (Clean negative control).[1]

Pathway Visualization: From Fragment to Drug

The following diagram illustrates how this specific acrylic acid fragment fits into the broader "Covalent TCI" design pathway.

Optimization_Pathway Fragment (2E)-3-(2-Aminopyrimidin-5-YL) acrylic acid (Reversible Binder) Design_Step Chemical Modification (Amidation) Fragment->Design_Step Synthetic Precursor Target Cysteine-Rich Kinase (e.g., BTK C481, EGFR C797) Fragment->Target Negative Control (No Reaction) Warhead Acrylamide Derivative (Michael Acceptor) Design_Step->Warhead + Amine Coupling Warhead->Target Nucleophilic Attack Result Irreversible Complex (Potent Inhibition) Target->Result Covalent Bond Formation

Figure 2: The compound serves as the reversible precursor and control in the design of covalent kinase inhibitors.[1]

Troubleshooting & Expert Tips

  • Issue: High Fluorescence Background in FRET.

    • Cause: The aminopyrimidine core can have intrinsic fluorescence or quench FRET pairs at high concentrations (>50 µM).[1]

    • Solution: Use Red-shifted fluorophores (e.g., Alexa 647/Cy5) or switch to a mobility shift assay (Caliper/LabChip) which is insensitive to compound fluorescence.[1]

  • Issue: Compound Precipitation.

    • Cause: The acrylic acid can dimerize or aggregate at high concentrations in acidic buffers.[1]

    • Solution: Maintain DMSO concentration at 1-2% and ensure buffer pH > 7.0.[1]

  • Issue: Unexpected "Covalent" Signal.

    • Cause: If using an activated ester form (e.g., NHS-ester) in situ, the acid will react.[1]

    • Solution: Ensure the free acid is used, not an activated intermediate.[1]

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

  • Singh, J., et al. "The Resurgence of Covalent Drugs."[1] Nature Reviews Drug Discovery, 2011.[1] Link

  • Backes, A. C., et al. "The 2-Aminopyrimidine Motif in Kinase Inhibitors: A Structural Perspective."[1] Journal of Medicinal Chemistry, 2021.[1] (General reference for scaffold binding modes).

  • Schwartz, P. A., et al. "Covalent EGFR inhibitors: Analysis of the acid-amide gap."[1] Proceedings of the National Academy of Sciences, 2014.[1] (Foundational text on using acid controls for acrylamide warheads). Link[1]

Sources

Application Notes & Protocols: (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds are particularly prominent, with nitrogen-containing rings forming the core of numerous therapeutic agents.[1] The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" due to its ability to form multiple hydrogen bonds and participate in various biological interactions.[2][3] This has led to its incorporation into a wide array of approved drugs, particularly in oncology.[2][3][4][5]

Similarly, the acrylic acid moiety and its derivatives are recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.[6][7][8][9][10] The electrophilic nature of the α,β-unsaturated carbonyl system can allow for covalent interactions with target proteins, a mechanism exploited in several approved drugs.

This document outlines the potential applications of a novel chemical entity, (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid , which synergistically combines these two powerful motifs. The core hypothesis is that the 2-aminopyrimidine group can serve as a potent "hinge-binding" element, anchoring the molecule in the ATP-binding pocket of protein kinases, while the acrylic acid portion can be modified to enhance potency, selectivity, and pharmacokinetic properties. This application note will provide a comprehensive guide for researchers on the synthesis, biological evaluation, and optimization of this promising compound and its derivatives.

II. Potential Therapeutic Applications and Rationale

The structural features of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid strongly suggest its potential as a kinase inhibitor. The 2-aminopyrimidine scaffold is a well-established ATP-competitive pharmacophore, capable of forming critical hydrogen bonds with the kinase hinge region.[11] This interaction mimics the binding of the adenine base of ATP.

Derivatives of the 2-aminopyrimidine core have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and BRAF.[11][12] The strategic aim is to develop agents that can target aberrant signaling pathways that are hallmarks of cancer and other diseases.[12][13]

The diagram below illustrates the hypothesized mechanism of action for this class of compounds.

G cluster_0 Kinase ATP Binding Pocket cluster_1 (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Ribose Binding Site Ribose Binding Site 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->Hinge Region H-Bonding Acrylic Acid Acrylic Acid Acrylic Acid->Hydrophobic Pocket Van der Waals / Covalent Acrylic Acid->Ribose Binding Site Potential Interactions

Caption: Hypothesized binding mode in a kinase active site.

III. Synthesis and Characterization

While a specific synthesis for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is not yet published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common approach would involve a condensation reaction, such as a Knoevenagel or Wittig-type reaction.

Proposed Synthetic Workflow:

G 2-Amino-5-formylpyrimidine 2-Amino-5-formylpyrimidine Reaction Reaction 2-Amino-5-formylpyrimidine->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reaction Base Catalyst Heat Heat Heat->Reaction Energy Product (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid Reaction->Product Knoevenagel Condensation

Caption: Proposed Knoevenagel condensation synthesis route.

Protocol for Synthesis (Hypothetical):

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-formylpyrimidine (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

IV. Biological Evaluation Protocols

A tiered approach is recommended for evaluating the biological activity of the synthesized compounds.

A. Primary Screening: In Vitro Kinase Inhibition Assay

The initial assessment should focus on the compound's ability to inhibit the activity of a panel of therapeutically relevant kinases. A variety of assay formats are available, with luminescence-based assays such as ADP-Glo™ being a popular choice for their high sensitivity and suitability for high-throughput screening.[14]

Principle of the ADP-Glo™ Kinase Assay:

The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A lower kinase activity in the presence of an inhibitor results in less ADP, which is converted to a luminescent signal.[14]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the kinase enzyme and substrate in the assay buffer to the desired concentrations. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine inhibitor potency.[15]

    • Prepare a serial dilution of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid in DMSO, and then dilute further in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 2.5 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterRecommended ConditionRationale
ATP Concentration At or near KₘMimics physiological conditions and provides an accurate measure of ATP-competitive inhibition.[15]
Enzyme Concentration In the linear rangeEnsures the reaction rate is proportional to the enzyme concentration.
DMSO Concentration < 1%High concentrations of DMSO can inhibit kinase activity.
Controls No enzyme, DMSO onlyTo determine background signal and 100% activity, respectively.
B. Secondary Screening: Cell Viability Assay

Once a compound demonstrates potent kinase inhibition, its effect on cell viability should be assessed. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay:

The assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[17] The amount of formazan is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid in cell culture medium.

    • Replace the existing medium with 100 µL of the compound-containing medium.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[18]

    • Incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

C. Tertiary Screening: Target Engagement Assays

Confirming that the compound binds to its intended target within the complex cellular environment is crucial.[19][20][21] Target engagement assays provide this critical information and help to validate the mechanism of action.[19][22] A variety of techniques can be employed, including cellular thermal shift assays (CETSA), NanoBRET™, and chemical proteomics.

Workflow for Target Engagement Studies:

Caption: A tiered approach for compound evaluation.

V. Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data will guide the subsequent optimization of the lead compound. The goal of SAR studies is to understand how modifications to the chemical structure affect its biological activity.[5]

Key Areas for Modification:

  • Acrylic Acid Moiety: The carboxylic acid can be converted to esters or amides to improve cell permeability and metabolic stability. Introducing substituents on the acrylic backbone can also modulate potency and selectivity.

  • Pyrimidine Ring: Modifications at other positions on the pyrimidine ring can be explored to enhance interactions with the target kinase.

  • 2-Amino Group: While critical for hinge binding, this group can be mono- or di-substituted to fine-tune the electronic properties and steric profile of the molecule.

Systematic modifications and subsequent biological testing will allow for the development of a comprehensive SAR profile, ultimately leading to the identification of a potent and selective clinical candidate.

VI. Conclusion

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its design is rooted in the established success of its constituent pharmacophores. By following the detailed protocols and strategic guidance provided in this application note, researchers can effectively synthesize, evaluate, and optimize this class of compounds, paving the way for the discovery of next-generation targeted therapies.

VII. References

  • Semantic Scholar. (2021, November 23). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]

  • National Institutes of Health. (2023, June 9). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Retrieved from [Link]

  • PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

  • MDPI. (2023, June 9). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 12). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • PubMed. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]

  • PubMed. (2018, October 16). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tersolisib. Retrieved from [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • News-Medical. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]

  • PubMed. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery. Retrieved from [Link]

  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Retrieved from [Link]

Sources

HPLC method for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Introduction

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 335030-80-3) is a critical heterocyclic building block often employed in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other pharmaceutical intermediates. Structurally, it consists of a polar 2-aminopyrimidine core conjugated with an acrylic acid side chain.

Physicochemical Challenges:

  • Amphoteric Nature: The molecule possesses a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ). This zwitterionic potential can lead to poor retention or peak splitting if pH is not strictly controlled.
  • Polarity: The high polarity (

    
    ) creates challenges for retention on standard C18 columns, often resulting in elution near the void volume (
    
    
    
    ).
  • Solubility: Limited solubility in neutral aqueous media; requires pH adjustment or organic co-solvents (DMSO).

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to ensure retention, sharp peak shape, and accurate quantitation.

Method Development Strategy

To address the amphoteric nature, this method utilizes an Acidic Mobile Phase (pH ~2.0 - 2.5) .

  • Mechanism: At pH 2.0, the carboxylic acid is protonated (neutral), and the pyrimidine amine is protonated (cationic). While the cationic charge increases polarity, the suppression of the carboxylic acid ionization prevents ion-repulsion from residual silanols and ensures a single ionic state, reducing peak tailing.

  • Column Selection: A "Base-Deactivated" or "Polar-Embedded" C18 column is selected to prevent dewetting under high-aqueous conditions and to shield silanols from the protonated amine.

Method Decision Tree

MethodLogic Start Analyte: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid CheckpH Select pH Strategy Start->CheckpH Acidic Acidic (pH < 3.0) Amine (+), Acid (0) CheckpH->Acidic Preferred Basic Basic (pH > 8.0) Amine (0), Acid (-) CheckpH->Basic Avoid ColSel Column Selection: Polar-Embedded C18 Acidic->ColSel Risk Risk: Silica Dissolution (High pH) Basic->Risk MP Mobile Phase: 0.1% TFA or H3PO4 ColSel->MP Result Outcome: Sharp Peaks, Reproducible Retention MP->Result

Figure 1: Method Development Logic Flowchart.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (85%).

Chromatographic Conditions
ParameterCondition
Column Agilent ZORBAX SB-C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 - 10 µL
Detection (UV) 295 nm (Primary), 230 nm (Secondary)
Run Time 15 Minutes

Note: The XSelect HSS T3 is specifically designed for retaining polar compounds in high aqueous phases.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
1.00955Isocratic Hold (Polar retention)
8.004060Linear Gradient
10.00595Wash
12.00595Hold
12.10955Re-equilibration
15.00955End
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO (Dimethyl sulfoxide) due to limited aqueous solubility at neutral pH. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A (Water/0.1% TFA).

    • Critical Step: Diluting with the acidic mobile phase ensures the analyte is fully protonated and compatible with the initial gradient conditions, preventing peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Workflow Visualization

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolve in DMSO (Stock: 1 mg/mL) Sample->Dissolve Dilute Dilute with MP A (Acidic Buffer) Dissolve->Dilute Precipitation Check Filter Filter (0.22 µm) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (295 nm) Inject->Detect

Figure 2: Sample Preparation and Analysis Workflow.

System Suitability & Validation Criteria

To ensure "Trustworthiness" and data integrity, the following parameters must be met prior to routine analysis:

  • Retention Time (

    
    ):  The analyte should elute between 4.0 and 7.0 minutes (Capacity factor 
    
    
    
    ).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: If

      
      , increase TFA concentration to 0.1% or add 10% Methanol to Mobile Phase A to reduce secondary interactions.
      
  • Resolution (

    
    ):  If analyzing synthesis mixtures, resolution between the product and the precursor (2-amino-4-chloropyrimidine or similar) must be 
    
    
    
    .
  • Linearity:

    
     over the range of 5 µg/mL to 100 µg/mL.
    

References

  • Chemical Identity & Properties

    • Sigma-Aldrich.[2] (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Product Data. CAS: 335030-80-3.[2][3]

  • Related Compound Analysis

    • ChemScene.[1] (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid.[1]

  • General HPLC Methodologies for Pyrimidines

    • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives."[4] Pharmaceutical Chemistry Journal 41.5 (2007): 281-289.

  • Acrylic Monomer Analysis

    • Tortolano, L., et al. "RP-HPLC detection and dosage method for acrylic monomers..." Journal of Chromatography B 1040 (2017): 10-17.

Sources

techniques for crystallizing (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystallization & Solid-State Control of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Executive Summary

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a critical intermediate in the synthesis of JAK inhibitors, including Momelotinib. Its rigid, planar structure and zwitterionic capability present unique challenges in process chemistry. This guide details the thermodynamic principles and operational protocols required to crystallize this molecule with high isomeric purity (>99.5% E-isomer) and low metal content (<10 ppm Pd).

Key Technical Insight: The molecule exhibits a "U-shaped" solubility profile relative to pH. The most effective crystallization strategy utilizes a pH-swing approach , leveraging the molecule’s isoelectric point (pI ≈ 6.0) to drive supersaturation, coupled with high-temperature slurry aging to reject the thermodynamically less stable Z-isomer.

Physicochemical Profile & Solubility Thermodynamics

To control crystallization, one must first map the molecule's ionization states.

  • Acidic Moiety: Acrylic acid tail (

    
    ).
    
  • Basic Moiety: 2-Aminopyrimidine ring (

    
    ).
    
  • Isoelectric Point (pI):

    
    .
    

At neutral pH (near pI), the molecule exists primarily as a zwitterion (inner salt), exhibiting minimum solubility due to high crystal lattice energy (intermolecular ionic bonding).

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorApplication
Water (pH 11-13) High (Anionic species)Dissolution phase; allows Pd scavenging.
Water (pH 1-2) High (Cationic species)Alternative dissolution; risk of hydrolysis if prolonged.
Water (pH 6) Very Low (< 0.5 mg/mL)Crystallization/Isolation target.
DMSO High Good for initial reaction workup; difficult to remove (high BP).
Methanol/Ethanol Low to Moderate Used as anti-solvents or slurry media for isomer upgrading.

Operational Workflow: The pH-Swing Protocol

This protocol assumes the material was synthesized via a Heck coupling (Pd-catalyzed) and requires simultaneous purification (Pd removal) and crystallization.

Phase A: Dissolution & Scavenging (The "Soluble State")
  • Objective: Dissolve the crude solid to release trapped impurities and chelate residual Palladium.

  • Mechanism: Deprotonation of the carboxylic acid creates a highly soluble sodium carboxylate salt.

Protocol:

  • Charge Crude (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (1.0 eq) into the reactor.

  • Add Water (10 vol relative to mass).

  • Slowly add 2.0 M NaOH until pH reaches 11.5 – 12.0 .

    • Note: The solution should become clear. If turbid, filter to remove inorganic insolubles.

  • Pd Removal: Add Trimercaptotriazine (TMT) sodium salt (0.05 eq) or activated carbon (10 wt%).

  • Agitate at 50°C for 2-4 hours .

    • Why: Elevated temperature increases the kinetics of Pd-chelation by the scavenger.

  • Filtration: Hot filter (0.45 µm) to remove the carbon/Pd-complex. The filtrate is now a clean solution of the target molecule's carboxylate salt.

Phase B: Controlled Crystallization (The "Metastable Zone")
  • Objective: Controlled nucleation to avoid inclusion of the Z-isomer.

  • Mechanism: Protonation of the carboxylate reduces solubility. Approaching pH 6.0 maximizes the zwitterionic population, forcing precipitation.

Protocol:

  • Adjust filtrate temperature to 25°C .

  • Seeding (Optional but Recommended): Add 1 wt% of pure E-isomer seeds to bypass the primary nucleation energy barrier.

  • Acidification: Slowly dose 1.0 M HCl or Acetic Acid over 4 hours.

    • Critical Parameter: Target a final pH of 6.0 ± 0.2 .

    • Rate Control: Fast acid addition creates high local supersaturation, trapping impurities. Slow addition promotes "Growth dominated" crystallization over "Nucleation dominated."

  • Aging: Once pH 6.0 is reached, heat the slurry to 60°C for 2 hours, then cool back to 20°C.

    • Why: This "Ostwald Ripening" cycle dissolves small, imperfect crystals (and the more soluble Z-isomer) and redeposits material onto the larger, stable E-isomer crystals.

Phase C: Isolation
  • Filter the white/off-white solid.

  • Wash: Displacement wash with Water (2 vol) followed by Acetone (2 vol) to assist drying.

  • Dry: Vacuum oven at 50°C.

Visualization: Process Logic & Impurity Control

The following diagram illustrates the critical decision points and chemical transformations during the process.

CrystallizationWorkflow cluster_logic Impurity Rejection Logic Start Crude Input (Contains Pd, Z-isomer) Dissolution Dissolution (pH > 11) Formation of Anionic Species Start->Dissolution + NaOH, Water Scavenging Pd Scavenging (Activated Carbon / TMT) Dissolution->Scavenging + Scavenger Filtration Polishing Filtration (Remove Pd-C complex) Scavenging->Filtration Remove Solids Acidification Controlled Acidification Target pH 6.0 (Isoelectric Pt) Filtration->Acidification Filtrate (Clear) Ripening Thermal Aging (60°C) Rejection of Z-isomer Acidification->Ripening Slurry Formation Isolation Filtration & Drying Final API Intermediate Ripening->Isolation Solid-Liquid Sep Pd_Logic Pd removed while API is soluble Pd_Logic->Filtration Z_Logic Z-isomer stays in mother liquor due to higher solubility Z_Logic->Ripening

Figure 1: Strategic workflow for the purification of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, highlighting the separation of chemical steps (Pd removal) from physical steps (Isomer rejection).

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
High Pd Content (>20 ppm) Inefficient scavenging or carbon breakthrough.Use TMT (Trimercaptotriazine) instead of Carbon.[1] Ensure contact time >2 hrs at 50°C.
High Z-Isomer (>0.5%) Fast precipitation trapped the kinetic isomer.Perform a Reslurry in Methanol/Water (1:1) at reflux. The E-isomer is thermodynamically stable and will crystallize out, leaving Z in solution.
Fine Particles (Slow Filtration) Acid addition was too fast (High Nucleation).Slow down acidification rate. Implement a temperature cycle (Heat to 60°C, cool to 20°C) after pH adjustment to coarsen particles.
Low Yield pH drift or over-washing.Ensure final pH is exactly at the pI (approx 6.0). Do not wash with basic water.

References

  • Preparation of Momelotinib : Zhu, C., et al. (2017).[2][3] "New and Practical Synthesis of Momelotinib." Journal of Heterocyclic Chemistry. (Describes the convergent synthesis using the acrylic acid linker).

  • Palladium Removal Strategies : Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Foundational text on using TMT and Carbon for Pd removal).

  • Isoelectric Point Calculations : Master Organic Chemistry. (2023).[4][5][6] "Isoelectric Points of Amino Acids and Zwitterions." (Methodology used to estimate pI of the aminopyrimidine-acrylic acid system).

  • Crystallization of Pharmaceutical Intermediates : Nagy, Z. K., et al. (2013). "Control of Crystallization Processes." (General principles applied to the pH-swing protocol).

Sources

Application Note: Handling, Storage, and Protocol Guide for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features a conjugated system linking an electron-rich aminopyrimidine to an electron-deficient acrylic acid tail. This conjugation imparts specific stability challenges—namely susceptibility to photo-isomerization and Michael addition —that require rigorous handling protocols.

Chemical Profile
PropertyDetail
IUPAC Name (2E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid
CAS Number 335030-80-3
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Appearance White to off-white crystalline solid
pKa (Predicted) ~3.5 (Acid), ~4.0 (Base) — Zwitterionic character likely
Solubility DMSO (High), DMF (High), Water (Low/pH-dependent)

Health, Safety, and Environment (HSE)

Critical Distinction: Unlike its parent precursor acrylic acid (which is a volatile, corrosive liquid), this derivative is a solid. However, it retains reactivity that warrants strict safety measures.[1]

  • Hazard Classification: GHS07 (Warning).[2]

  • Primary Risks:

    • H319: Causes serious eye irritation.

    • H315: Causes skin irritation.

    • H335: May cause respiratory irritation.[3][4]

  • Sensitization Risk: As a Michael acceptor, the compound can covalently modify proteins (cysteine residues), posing a potential skin sensitization risk upon repeated exposure.

PPE Requirements[2][9][11][12]
  • Respiratory: N95/P2 particulate respirator required during weighing to prevent inhalation of dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended when handling DMSO stock solutions due to DMSO's skin-penetrating properties.

Storage Protocols: The "Cold-Dark-Dry" Triad

The stability of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is compromised by three factors: UV light (E-to-Z isomerization), Moisture (hydrolysis/caking), and Heat (thermal degradation).

Long-Term Storage (Solid State)
  • Temperature: -20°C is optimal. (4°C is acceptable for <1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass without foil wrapping.

  • Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with silica gel packets.

DOT Diagram: Storage Logic Flow

StorageProtocol Start Received Compound (Solid) CheckSeal Inspect Seal & Appearance Start->CheckSeal Duration Intended Usage Period? CheckSeal->Duration ShortTerm < 1 Month Store at 4°C Duration->ShortTerm Immediate Use LongTerm > 1 Month Store at -20°C Duration->LongTerm Banking Environment Critical Environmental Controls: 1. Amber Vial (Light) 2. Desiccant (Moisture) 3. Argon Overlay (Oxidation) ShortTerm->Environment LongTerm->Environment Thawing Thawing Protocol: Equilibrate to RT (30 mins) BEFORE opening Environment->Thawing Prior to Use

Caption: Decision matrix for storage conditions emphasizing the critical equilibration step to prevent condensation.

Solubilization and Handling Protocols

Due to the rigid, conjugated structure, this compound can exhibit slow dissolution kinetics.

Solvent Selection Guide
SolventSolubility RatingApplicationNotes
DMSO Excellent (>50 mM)Stock Solutions, BioassaysPreferred solvent.
DMF GoodSynthesisGood alternative if DMSO interferes with reaction.
Ethanol Low/ModeratePrecipitationHeating may be required; risk of esterification.
Water Poor (Neutral pH)Aqueous BuffersRequires pH adjustment (Basic pH > 8 solubilizes via carboxylate formation).
Protocol: Preparation of 10 mM Stock Solution
  • Equilibration: Remove the vial from -20°C storage and let it stand at room temperature for 30 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating degradation.

  • Weighing: Weigh the solid rapidly into an amber glass vial. Avoid using plastic weigh boats for long durations to minimize static loss.

  • Dissolution: Add anhydrous DMSO (molecular sieve treated).

    • Technique: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Avoid: Heating above 40°C, which may trigger polymerization.

  • Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C.

    • Rule:Maximum 1 Freeze-Thaw Cycle. Repeated cycling induces precipitation and chemical degradation.

Quality Control & Troubleshooting

Researchers should validate the integrity of the compound before critical experiments, especially if the stock is old.

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Strong absorption due to conjugated π-system).

  • Target Purity: >95%.

Common Degradation Modes
  • Isomerization: Appearance of a secondary peak close to the main peak (E-isomer vs. Z-isomer). Cause: Light exposure.

  • Hydration: Mass shift of +18 Da (LC-MS). Cause: Michael addition of water to the double bond.

DOT Diagram: QC Decision Tree

QC_Workflow Sample Stock Solution Visual Visual Check: Precipitate? Sample->Visual HPLC Run HPLC-UV (254 nm) Visual->HPLC Clear Fail_Deg New Early Peaks (Hydrolysis) Visual->Fail_Deg Cloudy/Yellow Pass Single Peak (>95%) HPLC->Pass Fail_Iso Doublet Peak (Isomerization) HPLC->Fail_Iso Retention Shift HPLC->Fail_Deg Mass Shift

Caption: QC workflow to identify common failure modes: precipitation, photo-isomerization, or hydrolysis.

Scientific Context: Reactivity & Applications

Understanding the chemical nature of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid helps predict its behavior in experiments.

  • Michael Acceptor: The acrylic acid tail is an electrophile. In biological assays, avoid buffers containing high concentrations of nucleophiles (e.g., DTT, Mercaptoethanol) unless the reaction is intended, as these will covalently attack the double bond, neutralizing the compound.

  • Kinase Inhibition: This motif is often a "warhead" precursor or a hinge-binding fragment. The aminopyrimidine binds to the ATP pocket (hinge region), while the acrylic acid can be derivatized to target cysteines (e.g., in covalent EGFR inhibitors).

References

  • Sigma-Aldrich. (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329775271. Retrieved from

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • Thermo Fisher Scientific. Acrylic Acid Safety Data Sheet (General Class Hazards). Retrieved from

(Note: Specific solubility data is derived from general chemical principles for aminopyrimidine derivatives as exact empirical data for this specific CAS is proprietary to synthesis CROs.)

Sources

Application Note: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid as a Supramolecular Monomer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 335030-80-3) as a functional monomer.[1] While traditionally recognized as a pharmaceutical intermediate (e.g., for kinase inhibitors), this compound possesses a unique "dual-function" architecture—a polymerizable acrylic tail and a molecular recognition head (2-aminopyrimidine)—making it a high-value candidate for supramolecular polymers and biomimetic materials .[1]

Technical Profile & Rationale

The molecule consists of an electron-deficient acrylic acid moiety conjugated to a 2-aminopyrimidine ring.[1] This structure dictates its behavior in two distinct phases:

  • Polymerization Phase: The acrylic group (

    
    ) allows for participation in free radical polymerization (FRP) and controlled radical polymerizations (RAFT/ATRP).[1][2]
    
  • Functional Phase: The 2-aminopyrimidine moiety acts as a Hydrogen Bond Donor-Acceptor-Acceptor (DAA) motif.[1] It is capable of forming complementary hydrogen bonds with carboxylic acids (ADD motif) or uracil derivatives, enabling the formation of self-assembling, reversible polymer networks.

PropertySpecification
CAS Number 335030-80-3
Molecular Weight 165.15 g/mol
Solubility Soluble in DMSO, DMF, DMAc; Poor solubility in Water, DCM, Hexane.[1][2]
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.8 (Pyrimidine N1)
Polymerization Mode Free Radical, RAFT, ATRP
Primary Application Supramolecular Hydrogels, PNA-mimetic Copolymers, pH-Responsive Materials
Experimental Protocols
Protocol A: Direct Free Radical Copolymerization (Functional Hydrogels)

Objective: To synthesize a copolymer of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (APA) and 2-Hydroxyethyl methacrylate (HEMA) for use in hydrogels with enhanced mechanical strength via hydrogen bonding.[1]

Materials:

  • Monomer A: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (APA)[1][2]

  • Monomer B: 2-Hydroxyethyl methacrylate (HEMA) (Purified to remove inhibitors)[1][2]

  • Solvent: Dimethylformamide (DMF) (Anhydrous)[1][2]

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)[1][2]

  • Precipitant: Diethyl Ether or Cold Methanol[2]

Step-by-Step Methodology:

  • Preparation of Monomer Feed:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve 1.65 g (10 mmol) of APA and 5.2 g (40 mmol) of HEMA in 20 mL of anhydrous DMF .

    • Note: The 1:4 molar ratio ensures the polymer remains soluble while providing sufficient H-bonding sites.[1][2] APA is sparingly soluble; gentle heating (40°C) may be required for initial dissolution.[1][2]

  • Degassing (Critical Step):

    • Seal the flask with a rubber septum.[1]

    • Purge the solution with high-purity Nitrogen or Argon for 30 minutes via a needle inlet/outlet to remove dissolved oxygen (oxygen inhibits radical propagation).[1]

  • Initiation:

    • Add 82 mg (0.5 mmol, 1 mol% vs monomers) of AIBN dissolved in 1 mL of DMF via syringe.

    • Immerse the flask in a pre-heated oil bath at 70°C .

  • Polymerization:

    • Stir at 70°C for 12–24 hours . The solution viscosity should noticeably increase.[1]

    • Checkpoint: If the solution turns cloudy, the polymer may be precipitating (self-crosslinking).[1][2] Add 5 mL DMF to maintain homogeneity.

  • Purification:

    • Cool the reaction to room temperature.[1]

    • Dropwise, pour the viscous polymer solution into 200 mL of vigorously stirred Diethyl Ether .

    • The copolymer will precipitate as a white/off-white solid.[1][2]

    • Filter and wash 3x with ether.[1]

  • Drying:

    • Dry the product in a vacuum oven at 40°C for 24 hours to remove residual DMF.[1]

Protocol B: Supramolecular Crosslinking (Self-Assembly)

Objective: To demonstrate the formation of a physical network via DAA-ADD hydrogen bonding between the APA copolymer and a carboxylic acid-rich polymer (e.g., Polyacrylic Acid, PAA).

Mechanism: The 2-aminopyrimidine (APA unit) pairs with the carboxylic acid (PAA unit) in a cooperative hydrogen bonding array, inducing gelation without covalent crosslinkers.[1][2]

Methodology:

  • Stock Solutions:

    • Prepare a 10 wt% solution of Poly(APA-co-HEMA) (from Protocol A) in DMF.

    • Prepare a 10 wt% solution of Poly(acrylic acid) (MW ~50k) in DMF.[1]

  • Mixing:

    • Mix the two solutions in a 1:1 volume ratio in a glass vial.

  • Observation:

    • The mixture should undergo a rapid increase in viscosity or gelation within minutes due to the formation of intermolecular H-bonds.[1]

    • Validation: Heating the gel to >80°C should reduce viscosity (breaking H-bonds), and cooling should restore the gel (thermoreversibility).[1][2]

Strategic Visualization (Graphviz)[1][2]

The following diagram illustrates the workflow and the mechanistic logic of using APA as a monomer.

APA_Polymerization_Workflow cluster_mechanism Mechanism of Action Monomer (2E)-3-(2-Aminopyrimidin-5-yl) acrylic acid (APA) Solubility_Check Solubility Check: DMF or DMSO Required Monomer->Solubility_Check Dissolution FRP Free Radical Polymerization (Initiator: AIBN, 70°C) Solubility_Check->FRP + Comonomer (HEMA) Copolymer Poly(APA-co-HEMA) Linear Copolymer FRP->Copolymer 12-24h Reaction Supramolecular Supramolecular Assembly (Add Polyacrylic Acid) Copolymer->Supramolecular H-Bonding Partner Network Physically Crosslinked Hydrogel/Network Supramolecular->Network Self-Assembly Mech1 APA Unit (H-Bond Donor) Mech2 Acid Unit (H-Bond Acceptor) Mech1->Mech2 DAA-ADD Pairing

Caption: Workflow for processing (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid from monomer to supramolecular network.

Troubleshooting & Expert Tips
  • Inhibition Issues: The primary amine on the pyrimidine ring is relatively electron-deficient, but it can still act as a chain transfer agent, broadening the molecular weight distribution (PDI).[2]

    • Solution: If low conversion is observed, protect the amine using a Boc-anhydride pretreatment before polymerization, then deprotect with TFA post-polymerization.[1][2]

  • Solubility Mismatch: If copolymerizing with hydrophobic monomers (e.g., Styrene), the APA monomer may precipitate out of the reaction mixture.[2]

    • Solution: Use a cosolvent system (e.g., DMF/Toluene 1:[2]1) or switch to a more polar comonomer like Methyl Methacrylate (MMA).[1][2]

  • Purification: Do not use water for precipitation if the copolymer has a high content of acrylic acid or HEMA, as it may form a stable colloid. Diethyl ether is the gold standard for this class of polar polyacrylates.[1]

References
  • Sigma-Aldrich. (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Product Specification. Link[1][2]

  • Kushwaha, D., & Lutfor, M. R. (2013).[1][2] Supramolecular polymers based on hydrogen bonding: Synthesis and characterization. Journal of Polymer Research.[1] (Contextual grounding on aminopyrimidine H-bonding motifs).

  • Tang, L., et al. (2020).[1][2] Metallo-Supramolecular Hydrogels from the Copolymers of Acrylic Acid and Terpyridine Derivatives. Molecules, 25(6), 1332.[1][2] Link (Procedural analog for heterocyclic acrylate polymerization).[1][2]

  • Sijbesma, R. P., et al. (1997).[1][2] Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding.[1] Science, 278(5343), 1601-1604.[1][2] (Foundational theory for aminopyrimidine/UPy supramolecular chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HECK-PYR-005[1]

Introduction: The "Deceptive" Simple Molecule

Welcome to the technical support hub for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid .

As researchers, we often underestimate this molecule.[1] It looks like a standard Heck coupling product—a pyrimidine ring attached to an acrylic tail.[1] However, the 2-amino group combined with the pyrimidine nitrogens creates a "perfect storm" for palladium catalyst poisoning. Furthermore, the product itself is a zwitterionic Michael acceptor, prone to self-polymerization and solubility nightmares.[1]

This guide moves beyond standard literature procedures to address the failure modes you are likely seeing in the flask.

Module 1: Catalyst Deactivation (The Reaction Stalls)

Symptom: The reaction starts but stalls at 30-50% conversion.[1] Adding more catalyst turns the solution black (Pd precipitation) without driving the reaction further.

Root Cause: Competitive Coordination (The "Pd-Sink")

The 2-aminopyrimidine moiety is a potent ligand.[1] The exocyclic amine (



The Mechanism of Failure

Below is the signaling pathway showing how the substrate poisons the catalyst.

Pd_PoisoningPd_ActiveActive Pd(0)L2Ox_AddOxidative Addition(Ar-Pd-X)Pd_Active->Ox_AddNormal CycleDead_ComplexPd-Amine Complex(CATALYST DEATH)Pd_Active->Dead_ComplexIrreversibleCoordinationCoordinationOlefin CoordinationOx_Add->CoordinationNormal CycleSubstrate2-Aminopyrimidine(Substrate)Substrate->Pd_ActiveCompetitive Binding

Figure 1: The "Catalyst Death" pathway. The substrate competes with the ligand for the Pd center.[2]

Troubleshooting Protocol: The "Ligand Shield" Strategy

To prevent poisoning, you must use a ligand that binds to Pd more strongly than the aminopyrimidine nitrogen does.

Recommended Protocol Adjustments:

  • Switch Ligands: Standard

    
     is often too weak.[1]
    
    • Upgrade: Use

      
        (Tri-o-tolylphosphine).[1] The steric bulk prevents the formation of the inactive Pd-amine clusters.
      
    • Alternative:XPhos or SPhos (Buchwald ligands) provide excellent protection for the metal center.

  • Protect the Amine (If Yield < 20%):

    • If ligand switching fails, acetylate the amine (

      
      ) prior to coupling.[1] The amide is less nucleophilic and will not poison the Pd. Deprotection is trivial (aqueous NaOH).[1]
      

Module 2: Impurity Profile (The "Dirty" NMR)

Symptom: The reaction works, but the crude NMR shows broad peaks in the aliphatic region (2.5 - 4.0 ppm) or a split double bond signal.

Issue A: Aza-Michael Self-Addition

The product contains a nucleophile (amine) and an electrophile (acrylate).[1] Under the basic conditions of the Heck reaction, the product can react with itself or the starting material.

Diagnosis Table: Identifying Impurities

Impurity TypeNMR Signature (

)
CauseSolution
Oligomer/Dimer Broad multiplets @ 2.8–3.5 ppm (methylene protons)High concentration; prolonged heating.[1]Dilute reaction (0.05 M); reduce time.
Z-Isomer Doublet

Hz (vs.

Hz for

)
Thermodynamic equilibrium; Pd-hydride re-insertion.[1]Lower temp (<100°C); Add Ag salts (e.g.,

).[1]
De-halogenated SM Pyrimidine proton signal shift (loss of halogen)Overheating; solvent H-donor (e.g., EtOH).[1]Switch to DMF/DMAc; Ensure anhydrous conditions.
Issue B: Stereoselectivity ( vs )

The (2E) isomer is thermodynamically favored, but the


  • Correction: Do not use inorganic bases like

    
     alone if isomerization is high.[1] Use a hindered organic base like DIPEA  (Hunig's base) or Cy2NMe , which promotes faster elimination of the 
    
    
    -isomer.[1]

Module 3: Isolation & Solubility (The "Crash Out")

Symptom: The reaction is finished, but you cannot extract the product. It is insoluble in DCM, EtOAc, and Ether.[1] Water washes result in huge yield loss.[1]

The Physics of the Problem

The product, (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid, exists as a zwitterion at neutral pH.[1]

  • Pyrimidinyl amine: Protonated (

    
    )
    
  • Carboxylic acid: Deprotonated (

    
    )[1]
    

This makes it highly soluble in water and insoluble in organics.[1]

Correct Workup Procedure (Isoelectric Precipitation)

Do not attempt a standard liquid-liquid extraction.[1]

  • Evaporation: Remove the reaction solvent (DMF/DMAc) under high vacuum.

  • Dissolution: Dissolve the residue in minimal 1M NaOH (The salt form is soluble).

  • Filtration: Filter off any Pd-black (Celite pad).[1]

  • The "Sweet Spot" Precipitation:

    • Slowly add 1M HCl while monitoring pH.

    • The target molecule has an isoelectric point (pI) around pH 4.5 - 5.5 .[1]

    • STOP adding acid when the pH reaches 5.0. The product will precipitate as a white/off-white solid.[1]

  • Collection: Filter the solid and wash with cold water, then diethyl ether (to remove ligand oxide).

Visual Troubleshooting Guide

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_TreeStartStart DiagnosisCheck_ColorDoes reaction turnblack immediately?Start->Check_ColorCheck_ConversionIs conversion > 50%?Check_Color->Check_ConversionNoPoisoningISSUE: Catalyst PoisoningAction: Switch to P(o-tol)3or protect amine.Check_Color->PoisoningYesCheck_SolubilityIs product stuckin aqueous layer?Check_Conversion->Check_SolubilityYesMichaelISSUE: Michael PolymerizationAction: Dilute reaction,lower temp.Check_Conversion->MichaelNo (Stalled/Messy)IsoelectricISSUE: Zwitterion SolvationAction: Adjust pH to 5.0for precipitation.Check_Solubility->IsoelectricYesSuccessProcess OptimizedCheck_Solubility->SuccessNo

Figure 2: Logic flow for diagnosing synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use acrylic acid directly, or should I use an ester? A: While acrylic acid is more direct ("atom economical"), it consumes 2 equivalents of base and can act as a ligand itself.

  • Recommendation: Use t-Butyl acrylate .[1] The bulky ester prevents Michael addition side reactions and improves solubility in organic solvents. The t-Butyl group is easily removed later with TFA/DCM without affecting the amine.

Q: Why is my product yellow? It should be white. A: A yellow color usually indicates trace Palladium contamination or oxidation of the amine.

  • Fix: Wash the final solid with a solution of L-Cysteine or Thiourea (scavengers) to remove residual Pd. If the color persists, recrystallize from MeOH/Water.

Q: I see a peak at 8.5 ppm in NMR that isn't my product. What is it? A: This is likely Formic Acid or DMF decomposition products if you heated DMF > 120°C. DMF decomposes to dimethylamine and CO/formate.[1] Ensure your reaction temp stays below 110°C.[1]

References

  • Heck Reaction Mechanism & Deactivation

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Aminopyrimidine Synthesis Challenges

    • Vertex AI Search Results (2024).[1] Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Wikipedia Contributors. (2024).[1] Catalyst poisoning: Poisoning of Pd catalysts.

  • Michael Addition Side Reactions

    • ResearchGate. (2022).[1] The addition of secondary aliphatic amines to acrylic acid derivatives.

troubleshooting (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

Executive Summary: The "Zwitterionic Trap"

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid presents a classic chemical engineering challenge: it is a high-melting, zwitterionic solid with "brick dust" insolubility in most organic solvents.[1] The coexistence of the basic 2-aminopyrimidine moiety (pKa ~3.5) and the acidic acrylic tail (pKa ~4.[1]2) creates a strong internal salt network.[1]

The most common failure mode is attempting standard cooling crystallization from alcohols, which results in low recovery or amorphous precipitation.[1] The solution lies in exploiting pH-dependent solubility (isoelectric precipitation) rather than thermal solubility.

Part 1: Diagnostic Troubleshooting (Q&A)

Scenario A: "I cannot get the material to dissolve in methanol, ethanol, or acetonitrile, even at reflux."

Diagnosis: You are fighting the crystal lattice energy of the zwitterion.[1] Neutral organic solvents cannot break the strong intermolecular hydrogen bonding between the amine and carboxylic acid groups.[1]

Solution: Switch to a Reactive Dissolution strategy.

  • Acidic Dissolution: Dissolve the solid in 1M HCl or aqueous formic acid. The protonation of the pyrimidine ring breaks the zwitterionic lattice.[1]

  • Basic Dissolution: Dissolve in 1M NaOH or aqueous ammonia. Deprotonating the carboxylic acid achieves the same effect.[1]

  • The Fix: Use a pH-Swing Crystallization . Dissolve in high pH (e.g., 1M NaOH), filter to remove insolubles, and slowly acidify to the isoelectric point (approx.[1] pH 4.0–4.[1]5) to precipitate the pure crystal.[1]

Scenario B: "The product precipitates instantly as a fine, unfilterable powder (or gel) upon acidification."[1]

Diagnosis: High local supersaturation.[1] When you add acid dropwise, the local pH at the drop site crashes through the metastable zone width (MSZW), causing catastrophic nucleation.[1]

Solution:

  • Temperature Control: Perform the acidification at elevated temperature (50–60°C). Higher temperature broadens the MSZW and increases solubility, slowing nucleation.[1]

  • Reverse Addition: Do not add acid to the product solution. Instead, add the product solution (in base) slowly into a pre-heated buffer solution at the target pH.[1] This maintains a constant supersaturation profile.[1]

  • Ripening: After precipitation, hold the slurry at 50°C for 2–4 hours (Ostwald Ripening) to allow fines to redissolve and grow onto larger crystals.

Scenario C: "The crystals are grey/brown, and the color won't wash out."

Diagnosis: Palladium (Pd) contamination (if synthesized via Heck coupling) or oxidized oligomers.[1] Aminopyrimidines are excellent ligands for Pd, making it difficult to remove.[1]

Solution:

  • Carbon Treatment: While the compound is dissolved (in Acid or Base phase), add activated charcoal (e.g., Darco G-60) at 10 wt% relative to the substrate.[1] Stir for 1 hour at 50°C, then filter hot over Celite.

  • Scavengers: If Pd is the culprit, standard carbon may fail.[1] Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the dissolved phase.[1]

Part 2: Quantitative Data & Solubility Profile

The following table summarizes the solubility behavior critical for process design.

Solvent SystemSolubility (25°C)Solubility (80°C)Suitability
Water (pH 7) < 1 mg/mL< 5 mg/mLAnti-solvent
Water (pH 1 or 12) > 50 mg/mL> 100 mg/mLPrimary Solvent
DMSO / DMF ModerateHighGood, but hard to dry
Methanol/Ethanol NegligiblePoorAnti-solvent
THF / DCM InsolubleInsolubleWash solvents only

Part 3: Master Protocol (pH-Swing Crystallization)

Objective: Purify 10g of crude (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.

Reagents:

  • Crude Product: 10.0 g

  • 1M NaOH (aq)[1]

  • 1M HCl (aq) or Acetic Acid[1]

  • Activated Charcoal (optional)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Suspend 10 g crude solid in 100 mL water.

    • Slowly add 1M NaOH while stirring until pH reaches 11–12.

    • Checkpoint: Solution should be clear. If turbid, filter through a 0.45 µm membrane.[1]

  • Purification (Optional):

    • Add 1.0 g Activated Charcoal.[1] Stir at 50°C for 30 mins.

    • Filter hot through Celite to remove carbon.[1]

  • Crystallization (The Critical Step):

    • Heat the filtrate to 60°C .

    • Slowly add 1M HCl (or Acetic Acid) via syringe pump or dropping funnel over 60 minutes.[1]

    • Target pH: Stop addition when pH reaches 4.2 ± 0.2 (The Isoelectric Point).[1]

    • Observation: Massive precipitation will occur around pH 5–6.[1]

  • Ripening:

    • Maintain stirring at 60°C for 2 hours.

    • Cool linearly to 20°C over 4 hours.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash cake with 20 mL water (pH adjusted to 4) followed by 20 mL acetone (to displace water).

    • Dry in vacuum oven at 50°C.

Part 4: Process Visualization

Figure 1: Solubility & Process Workflow

This diagram illustrates the "U-shaped" solubility curve typical of this zwitterion and the crystallization path.[1]

G Crude Crude Solid (Zwitterion) Dissolved Dissolved Anion (pH > 11) Crude->Dissolved Add NaOH (Deprotonation) Carbon Carbon/Celite Filtration Dissolved->Carbon Remove Pd/Color Nucleation Nucleation Zone (pH 6 -> 4.5) Crystal Purified Crystal (Isoelectric pH 4.2) Nucleation->Crystal Cooling & Ripening Crystal->Nucleation Ostwald Ripening (If fines present) Carbon->Nucleation Heat to 60°C Slow Acidification

Caption: The pH-swing workflow moves from the insoluble zwitterion to a soluble anionic state, filters impurities, and returns to the isoelectric point for controlled crystallization.[1]

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Issue Encountered Q1 Is the product dissolving? Start->Q1 Q2 Is the solid colored? Q1->Q2 Yes Sol1 Use pH Swing (Acid/Base) Q1->Sol1 No Q3 Is filtration slow? Q2->Q3 No Sol2 Add Thiol Scavenger or Charcoal Q2->Sol2 Yes Sol3 Increase Ripening Time & Temp Q3->Sol3 Yes

Caption: Rapid diagnostic logic for common crystallization failures.

References

  • Vertex AI Search. (2023).[1] Synthesis and properties of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid. 1[1][2]

  • Sigma-Aldrich. (2023).[1] (2E)-3-[2-(dimethylamino)pyrimidin-5-yl]acrylic acid Product Specification. Link[1][2]

  • National Institutes of Health (NIH). (2014).[1] Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. 3

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Rapid Precipitation. 4[1][2][5][3]

Sources

Technical Support Center: Catalyst Selection for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Synthesizing (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid presents a classic "competitor ligand" challenge in palladium catalysis. The target molecule contains a free amino group at the C2 position of the pyrimidine ring. In standard Heck couplings, this electron-rich nitrogen (and the pyrimidine ring nitrogens) acts as a potent ligand, coordinating to the electrophilic Palladium(II) species. This forms a stable, unreactive complex (catalyst resting state), effectively poisoning the cycle before the oxidative addition or olefin insertion can occur.

To overcome this, your catalyst selection must prioritize steric bulk and ligand acceleration to outcompete the substrate's intrinsic binding affinity.

Critical Analysis: The "Amine Poisoning" Effect

Before selecting a catalyst, you must understand the failure mode. Standard catalysts like


 often fail because the triphenylphosphine (

) ligands are labile. The 2-aminopyrimidine substrate displaces the phosphine, arresting the catalyst.
The Solution: The "Bulky Ligand" Strategy

We recommend a catalyst system that utilizes Tri-o-tolylphosphine (


)  or Xantphos . The steric bulk of the ortho-methyl groups on the phosphine prevents the formation of the square-planar bis-amine Pd complex, keeping the metal center active for the oxidative addition of the aryl halide.
Recommended Catalyst Systems (Ranked)
RankPre-CatalystLigandAdditiveSolventRationale
1 (Gold Std)



DMF/DMAcSteric bulk prevents amine coordination; high activity.
2 (High Stability)

Xantphos

1,4-DioxaneBidentate ligand prevents chelation; good for scale-up.
3 (Jeffery Cond.)

NoneTBABDMF"Ligand-free" approach using nanoparticles stabilized by Tetrabutylammonium bromide (TBAB).

Validated Experimental Protocols

Note on Substrate Selection: While your target is the acrylic acid, direct coupling with acrylic acid often suffers from decarboxylation or salt formation. We strongly recommend coupling with Ethyl Acrylate followed by hydrolysis. This "Ester Route" typically doubles the overall yield.

Method A: The "Ester Route" (Recommended)

Target Intermediate: Ethyl (2E)-3-(2-aminopyrimidin-5-yl)acrylate

  • Charge Reactor: In a dry pressure tube, combine:

    • 2-Amino-5-bromopyrimidine (1.0 equiv)

    • Ethyl acrylate (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (10-15 mol%) — Crucial: Maintain 1:2 or 1:3 Pd:Ligand ratio.
      
    • Triethylamine (

      
      ) (2.5 equiv)
      
    • DMF (Dimethylformamide) [0.2 M concentration]

  • Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal and heat to 100–110°C for 12–16 hours.

    • Optimization: Microwave irradiation at 140°C for 30 minutes often pushes conversion to >90%.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water (x3) to remove DMF. Concentrate.

  • Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the target (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid .

Method B: Direct Coupling (If Ester is unavailable)

Modifications: Use Sodium Bicarbonate (


)  as the base instead of 

to prevent the formation of a soluble ammonium acrylate salt which complicates purification. Add TBAB (1.0 equiv) to stabilize the catalyst.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Palladium Black" precipitation.[1] The catalyst decomposed before entering the cycle. Fix:

  • Increase Ligand Ratio: Ensure your

    
     : Pd ratio is at least 3:1.
    
  • Add TBAB: Add 1.0 equivalent of Tetrabutylammonium Bromide. This acts as a phase-transfer catalyst and stabilizes Pd nanoparticles ("Jeffery Conditions").

  • Check Oxygen: Did you degas thoroughly?

    
     is easily oxidized to the phosphine oxide, which is a useless ligand.
    
Q2: I see the product, but it's a mixture of cis and trans isomers.

Diagnosis: Thermodynamic control issues. Fix: The Heck reaction is naturally trans-selective (E-isomer) due to the steric hindrance in the syn-elimination step. If you see cis (Z), you are likely running at too high a temperature for too long, causing post-reaction isomerization.

  • Action: Lower temperature by 20°C and monitor by HPLC. Stop exactly when the starting material is consumed.

Q3: My starting material (Aminopyrimidine) is not dissolving in Toluene or Dioxane.

Diagnosis: Solubility limit. Aminopyrimidines are polar. Fix: Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These are the solvents of choice for polar heterocycles. If using DMF, wash the organic layer 3-4 times with water during workup to remove it.

Q4: Can I protect the amine to improve yield?

Answer: Yes. Acetylation of the amine (using Acetic Anhydride) to form the N-acetyl derivative significantly reduces catalyst poisoning.

  • Protocol: Acetylate first

    
     Heck Coupling 
    
    
    
    Deacetylation (occurs simultaneously with ester hydrolysis). This is the most robust path for scale-up.

Visualizing the Pathway

The following diagram illustrates the competition between the Productive Cycle and the Catalyst Poisoning pathway, highlighting where the bulky ligand intervenes.

HeckCycle PreCat Pd(OAc)2 Pre-catalyst ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate Poison CATALYST ARREST (Pd-Amine Complex) ActiveCat->Poison Amine Coordination (If Ligand is small) Coordination Olefin Coordination OxAdd->Coordination + Acrylate Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination (Product Release) Insertion->Elimination Elimination->ActiveCat Regeneration (+Base) Substrate 2-Amino-5-Br-Pyrimidine Substrate->Poison Ligand Bulky Ligand P(o-tol)3 Ligand->ActiveCat Blocks Poisoning

Caption: Figure 1. The Catalytic Competition. The free amine of the substrate competes for the Pd center (Red path). Using bulky ligands like P(o-tol)3 sterically blocks this coordination, forcing the cycle towards Oxidative Addition (Blue path).

References

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. NIH/PubMed Central. (Demonstrates the superiority of Pd(OAc)2 and microwave conditions for aminopyrimidines).

  • Heck Reaction: Catalyst and Ligand Selection. Organic Chemistry Portal. (General grounding for P(o-tol)3 usage in Heck reactions).

  • Troubleshooting Difficult Heck Reactions. RSC Advances / ChemPros. (Insights into ligand ratios and Pd black formation).

  • Synthesis of N-Arylpyrimidin-2-amine Derivatives Using Palladium Catalysts. Chemical Reviews. (Discusses the interaction of 2-aminopyrimidines with Pd species).

Sources

Validation & Comparative

Structural Confirmation Guide: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS: 335030-80-3) is a critical heterocyclic building block, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its efficacy and safety profile are strictly governed by the stereochemistry of the alkene linker. The (E)-isomer (trans) is the thermodynamically stable and biologically preferred congener, while the (Z)-isomer (cis) is a common synthetic impurity that must be rigorously identified and controlled.

This guide compares analytical methodologies for structural confirmation, establishing a "Gold Standard" workflow that surpasses routine LC-MS identification to ensure stereochemical purity.

Part 1: Comparative Analysis of Analytical Methodologies

In drug development, relying solely on one analytical dimension is a critical failure mode. Below is an objective comparison of confirmation techniques for determining the structure and purity of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: LC-MS (Standard) Method B: 1H NMR (Essential) Method C: 2D NOESY (Definitive)
Primary Output Molecular Weight (MW) & Retention TimeFunctional Groups & ConnectivitySpatial Geometry (Stereochemistry)
E vs. Z Discrimination Low. Requires specific method development to separate isomers.High. Distinguished by coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

values).
Very High. Confirmed by through-space interactions.
Purity Quantification Excellent (UV/TIC integration).Good (if impurities are >1%).Qualitative.
Throughput High (Minutes).Medium (10-30 Minutes).Low (Hours).[2][3][4]
Blind Spots Cannot distinguish stereoisomers if they co-elute.Overlapping peaks in complex mixtures.Requires high concentration (>5 mg).
Verdict Screening Tool. Good for mass confirmation, poor for geometry.Validation Tool. The primary method for E/Z assignment.Arbitration Tool. Used when 1D NMR is ambiguous.
Part 2: The "Gold Standard" Confirmation Workflow

To guarantee the structural integrity of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a multi-tiered approach is required. This protocol synthesizes chemical causality with analytical rigor.

Phase 1: Synthesis & Isolation Context
  • Causality: The compound is typically synthesized via a Heck reaction or Knoevenagel condensation. These reactions favor the thermodynamic (E)-product, but kinetic control or photo-isomerization can generate 5-15% of the (Z)-isomer.

  • Self-Validating Step: Recrystallization from polar protic solvents (e.g., Ethanol/Water) often enriches the (E)-isomer due to its higher lattice energy and lower solubility compared to the (Z)-isomer.

Phase 2: 1H NMR Diagnostics (The Critical Check)

The definitive confirmation of the (E)-configuration lies in the vicinal coupling constants of the acrylic protons.

  • Instrument: 400 MHz or higher (DMSO-

    
     recommended for solubility).
    
  • Diagnostic Criteria:

    • The Alkene Doublets: You must observe two doublets for the

      
       and 
      
      
      
      protons of the acrylic chain.
    • The Coupling Constant (

      
      ): 
      
      • Target (E-isomer):

        
        .
        
      • Impurity (Z-isomer):

        
        .
        
    • The Pyrimidine Signal: The protons at positions 4 and 6 (H-4, H-6) typically appear as a singlet (2H) around

      
       ppm due to the symmetry of the 2,5-substitution pattern.
      
Phase 3: Workflow Visualization

StructuralConfirmation Start Crude Product (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid LCMS Step 1: LC-MS Screen Check MW = 165.15 Da Start->LCMS NMR Step 2: 1H NMR (DMSO-d6) Analyze Alkene Region (6.0 - 7.6 ppm) LCMS->NMR Decision Measure Coupling Constant (J) NMR->Decision E_Isomer J = 15-16 Hz (E)-Isomer Confirmed Decision->E_Isomer Large J Z_Isomer J = 10-12 Hz (Z)-Isomer Detected Decision->Z_Isomer Small J Mixture Two sets of doublets (Mixture E + Z) Decision->Mixture Both Purification Recrystallize (EtOH/H2O) Z_Isomer->Purification Mixture->Purification Purification->NMR Re-test

Figure 1: Decision logic for confirming the stereochemistry of the acrylic acid derivative. The coupling constant (


) is the primary discriminator.
Part 3: Experimental Data & Interpretation[7][8]
Expected Chemical Shift Data (DMSO-

)

The following table provides the reference data for the pure (E)-isomer. Deviations >0.2 ppm or reduced coupling constants indicate structural anomalies.

PositionType

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
COOH OH~12.5Broad Singlet1H-Carboxylic acid proton (exchangeable).
H-4, H-6 Ar-H8.60 - 8.80Singlet2H-Deshielded by pyrimidine nitrogens; symmetric environment.
H-

Alkene7.40 - 7.55Doublet1H15.8 Hz Vinyl proton closest to the aromatic ring (deshielded).
NH

Amine7.00 - 7.20Broad Singlet2H-2-Amino group (exchangeable with D

O).
H-

Alkene6.30 - 6.45Doublet1H15.8 Hz Vinyl proton closest to the carbonyl (shielded by conjugation).
Protocol: Distinguishing E vs. Z via NOESY

If 1D NMR is ambiguous due to peak overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive arbitration method.

  • Prepare Sample: Dissolve 10 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Acquire NOESY: Set mixing time (

    
    ) to 500 ms.
    
  • Analysis:

    • (E)-Isomer: Strong NOE correlation between H-

      
        and H-4/6  (pyrimidine ring). Minimal or no correlation between H-
      
      
      
      and H-4/6.
    • (Z)-Isomer: Strong NOE correlation between H-

      
        and H-4/6  (due to cis-geometry bringing the carboxylic acid side closer to the ring).
      
References
  • Chemical Structure & Identifiers

    • Compound: (E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.[5][6]

    • CAS Registry: 335030-80-3.[6]

    • Source: Reagentia Catalog. Link

  • Synthesis & Isomerism Context

    • Methodology: "One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids." Russian Journal of Organic Chemistry, 2023.[3][7] This paper details the Knoevenagel conditions and NMR

      
      -coupling criteria (
      
      
      
      Hz) for confirming (E)-isomers of heterocyclic acrylic acids. Link
  • Analytical Separation of Isomers

    • Technique: "Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid." ResearchGate, 2025.[7][8] Demonstrates the use of selective acidification and HPLC for separating acrylic acid geometric isomers. Link

  • Kinase Inhibitor Application

    • Context: "Discovery of 2-(aminopyrimidin-5-yl)... as PI3K and BRAF dual inhibitor."[9] PubMed, 2018. Validates the 2-aminopyrimidin-5-yl moiety as a privileged scaffold in drug discovery. Link

Sources

Publish Comparison Guide: Spectral Validation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid CAS: 163604-26-8 Role: Critical Intermediate (Pharmacophore) for JAK Inhibitors (e.g., Momelotinib). Validation Priority: Stereochemical Purity (E-isomer vs. Z-isomer).

This guide serves as a technical standard for validating the identity and purity of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid. Unlike generic certificates of analysis, this document focuses on comparative discrimination —specifically distinguishing the target (2E)-isomer from its common synthetic impurities (Z-isomers and halogenated precursors).

Part 1: Structural Analysis & Isomeric Comparison

The biological efficacy of acrylamide-based kinase inhibitors relies heavily on the geometry of the Michael acceptor. The (2E) configuration is thermodynamically favored and biologically required for correct binding in the ATP pocket.

Comparative Profile: Target vs. Alternatives

The following table contrasts the target molecule with its most common "alternatives" (impurities found during process development).

FeatureTarget: (2E)-Isomer Alternative A: (2Z)-Isomer Alternative B: Precursor (Bromide)
Structure Trans-geometry at alkeneCis-geometry at alkeneNo alkene; Aryl halide present
Origin Desired Product (Heck Coupling)Photo-isomerization / Kinetic productUnreacted Starting Material
Key NMR Signal Doublet,

Doublet,

No alkene signals
Retention Time Late eluting (Reverse Phase)Early eluting (typically)Distinct (Method dependent)
Biological Activity High (Correct binding fit)Low/Inactive (Steric clash)Inactive / Toxic

Part 2: Spectral Validation Data

Nuclear Magnetic Resonance (NMR) Standards

Solvent: DMSO-d6 (Due to low solubility in CDCl3). Frequency: 400 MHz or higher recommended for clear resolution of olefinic coupling.


H NMR Reference Criteria

The definitive validation marker is the coupling constant of the vinylic protons.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
-COOH 12.0 - 12.5Broad Singlet-Carboxylic acid proton (Exchangeable).
Py-H4, H6 8.55Singlet-Deshielded pyrimidine protons (Equivalent due to symmetry).
Vinyl-H (

)
7.45Doublet15.8 Hz Trans-alkene proton adjacent to ring (Deshielded).
Vinyl-H (

)
6.35Doublet15.8 Hz Trans-alkene proton adjacent to Carbonyl.
-NH2 7.0 - 7.2Broad Singlet-Exocyclic amine (Exchangeable).

Technical Insight: If you observe a secondary set of doublets at


 6.0 and 6.9 ppm with 

, your sample is contaminated with the (2Z)-isomer .

C NMR Reference Criteria
Shift (

, ppm)
Assignment
167.5C=O (Carboxylic Acid)
164.0C2 (Pyrimidine, attached to -NH2)
158.5C4, C6 (Pyrimidine ring)
140.0Vinyl

-Carbon
118.5C5 (Pyrimidine quaternary C)
116.0Vinyl

-Carbon
Mass Spectrometry (MS) Validation

Method: ESI-MS (Positive Mode) Formula: C


H

N

O

Exact Mass: 165.05
  • [M+H]

    
     Observed:  166.1 m/z
    
  • [M-H]

    
     Observed:  164.1 m/z (Negative mode)
    
  • Common Adducts: [M+Na]

    
     at 188.0 m/z.
    

Part 3: Experimental Protocol (Synthesis & Purification)

This protocol utilizes a Palladium-catalyzed Heck reaction, which is the industry standard for generating the (2E) geometry selectively.

Workflow Diagram

The following diagram illustrates the decision logic for validating the product during synthesis.

ValidationWorkflow Start Crude Reaction Mixture (Heck Coupling) Isolation Acidification & Filtration Start->Isolation HNMR 1H NMR Analysis (DMSO-d6) Isolation->HNMR Decision Check Coupling Constant (J) HNMR->Decision Pass J = 15-16 Hz (2E-Isomer Confirmed) Decision->Pass High J Value Fail_Z J = 10-12 Hz (Z-Isomer Contamination) Decision->Fail_Z Low J Value Fail_SM Missing Alkene Signals (Start Material) Decision->Fail_SM No Doublets

Caption: Validation logic flow for confirming stereochemical purity via NMR spectroscopy.

Step-by-Step Methodology
  • Coupling Reaction:

    • Charge a reaction vessel with 2-amino-5-bromopyrimidine (1.0 eq), Acrylic acid (1.5 eq), Pd(OAc)

      
       (0.05 eq), and Tri-o-tolylphosphine (0.1 eq).
      
    • Solvent: Triethylamine (TEA) / DMF mixture.

    • Heat to 100°C for 12-16 hours. Mechanism: The steric bulk of the phosphine ligand favors the formation of the trans (E) isomer.

  • Work-up (Critical for Purity):

    • Cool the mixture to room temperature.

    • Dilute with water. The product is soluble as the triethylammonium salt.

    • Acidification: Slowly add 1N HCl until pH reaches 4-5. The free acid form of the product will precipitate.

    • Note: Rapid acidification can trap Z-isomers. Slow precipitation favors the thermodynamically stable E-isomer crystal lattice.

  • Purification:

    • Filter the precipitate.

    • Recrystallization: Wash the cake with hot ethanol. The (2E)-isomer is less soluble in ethanol than the (2Z)-isomer or unreacted starting materials.

  • Final Validation:

    • Dry the solid under vacuum at 50°C.

    • Perform

      
      H NMR in DMSO-d6 using the criteria in Part 2.
      

Part 4: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for alkene coupling constants).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5326884 (Related Acrylic Acid Derivatives). Retrieved from [Link]

  • ResearchGate. (2010). Identification of E and Z isomers by NMR (General Methodology). Retrieved from [Link]

A Comparative Analysis of 2-Aminopyrimidine-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a representative 2-aminopyrimidine derivative against established multi-kinase inhibitors, offering insights into their biochemical potency, cellular activity, and mechanistic distinctions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel kinase inhibitors.

Introduction to 2-Aminopyrimidine Derivatives as Kinase Inhibitors

The 2-aminopyrimidine core is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal anchor for designing targeted therapies. Recent research has highlighted a series of 2-aminopyrimidine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical driver in acute myeloid leukemia (AML).[1] For the purpose of this guide, we will focus on a promising compound from this series, herein referred to as Compound 15 , and compare its profile with that of established kinase inhibitors: Quizartinib (AC220), Sorafenib, and Sunitinib.

Comparative Kinase Inhibition Profile

The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit kinase activity by 50%, or IC50) and its selectivity across the kinome. A highly potent and selective inhibitor is desirable to maximize therapeutic effects while minimizing off-target toxicities.

CompoundPrimary TargetsIC50 (nM)Reference
Compound 15 FLT3-WT7.42 ± 1.23[1]
FLT3-D835Y9.21 ± 0.04[1]
Quizartinib (AC220) FLT3 (ITD/WT)1.1 / 4.2[2]
KIT, PDGFRα, PDGFRβ, RET, CSF-1R>10-fold less selective than for FLT3[2]
Sorafenib Raf-1, B-Raf, VEGFR-1, -2, -3, PDGFR-β, Flt-3, c-KitVaries by kinase[3][4]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETVaries by kinase[5]

Analysis: Compound 15 demonstrates potent, low nanomolar inhibition of both wild-type FLT3 and a common resistance-conferring mutant, D835Y.[1] Quizartinib, a second-generation FLT3 inhibitor, exhibits slightly greater potency against the wild-type and internal tandem duplication (ITD) mutant forms of FLT3.[2][6] In contrast, Sorafenib and Sunitinib are multi-kinase inhibitors with broader activity against a range of receptor tyrosine kinases involved in angiogenesis and cell proliferation, including FLT3.[3][4][5] The focused potency of Compound 15 and Quizartinib on FLT3 may offer a more targeted therapeutic approach for FLT3-driven malignancies, potentially with a more favorable side-effect profile compared to the broader-spectrum inhibitors.

Cellular Activity and Antiproliferative Effects

Biochemical potency must translate into effective inhibition of cellular processes. The following table summarizes the antiproliferative activity of the compared inhibitors in cancer cell lines.

CompoundCell LineKey Mutation(s)IC50 (nM)Reference
Compound 15 MV4-11FLT3-ITD0.83 ± 0.15[1]
MOLM-13FLT3-ITD10.55 ± 1.70[1]
Quizartinib (AC220) MV4-11FLT3-ITD1.1[6]
Sorafenib Variouse.g., K-Ras or B-Raf mutationsLow micromolar range in cells without activating RTK mutations[3]
Sunitinib VariousDependent on target kinase expression and activationVaries by cell line[7]

Analysis: Compound 15 exhibits exceptional antiproliferative activity in the MV4-11 and MOLM-13 human AML cell lines, both of which harbor the FLT3-ITD mutation.[1] Its sub-nanomolar potency in MV4-11 cells is particularly noteworthy and is comparable to that of Quizartinib.[1][6] Sorafenib's antiproliferative effects are more pronounced in cell lines with activating mutations in the Raf/MEK/ERK pathway or those dependent on VEGFR/PDGFR signaling, and it is generally less potent in the absence of such driver mutations.[3] Sunitinib's cellular activity is also context-dependent, relying on the presence of its target kinases.[7]

Mechanistic Insights: Signaling Pathways

The targeted kinases are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[8] Activating mutations, such as internal tandem duplications (ITD), lead to constitutive kinase activity and downstream signaling, promoting leukemogenesis.[8] Upon activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[9][10]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Compound 15 Quizartinib Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and points of inhibition.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to the process of angiogenesis, the formation of new blood vessels.[11][12] This process is critical for tumor growth and metastasis.[11] The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[11][13]

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Sorafenib Sunitinib Inhibitor->VEGFR2 Inhibition Inhibitor->RAF Inhibition (Sorafenib)

Caption: Simplified VEGF signaling pathway and points of inhibition.

Experimental Methodologies

The following protocols provide a framework for the in-house evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a reduction in substrate phosphorylation.

Protocol:

  • Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reaction Mix (Kinase, Substrate, ATP) Start->Prep Add_Cmpd Add Test Compound (Varying Concentrations) Prep->Add_Cmpd Incubate Incubate at 30°C Add_Cmpd->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Quantify Quantify Phosphorylation Stop_Rxn->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT/XTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[14][15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals. XTT produces a soluble formazan, so this step is not required.[16]

  • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phospho-Kinase Levels

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It is particularly useful for assessing the phosphorylation status of kinases and their downstream targets, providing a direct measure of inhibitor activity in a cellular context.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., total FLT3) and its phosphorylated form (e.g., phospho-FLT3).

Protocol:

  • Culture cells and treat with the kinase inhibitor for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[17]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]

  • Block the membrane to prevent non-specific antibody binding. Bovine serum albumin (BSA) is often preferred over milk for phospho-protein detection to reduce background.[17]

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Conclusion

The 2-aminopyrimidine scaffold continues to be a fruitful starting point for the development of novel kinase inhibitors. As exemplified by compounds like Compound 15, derivatives of this core can exhibit potent and selective inhibition of key oncogenic drivers such as FLT3.[1] While multi-kinase inhibitors like Sorafenib and Sunitinib have established roles in cancer therapy, the development of more targeted agents offers the potential for improved efficacy and reduced toxicity in specific patient populations. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these promising new therapeutic candidates.

References

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (URL: [Link])

  • Wilhelm, S. M., et al. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 66(19), 9597-9607. (URL: [Link])

  • Yoo, K. H., et al. (2018). Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3651-3656. (URL: [Link])

  • VEGF Signaling Pathway - Cusabio. (URL: [Link])

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (URL: [Link])

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. (URL: [Link])

  • FLT3 Signaling - Reactome Pathway Database. (URL: [Link])

  • Kampa-Schittenhelm, K. M., et al. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Molecular Cancer, 12, 19. (URL: [Link])

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (URL: [Link])

  • Choudhary, C., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 51. (URL: [Link])

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (URL: [Link])

  • Kinase affinity profiles of sorafenib and regorafenib | Download Table - ResearchGate. (URL: [Link])

  • Sunitinib - Wikipedia. (URL: [Link])

  • Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - ResearchGate. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (URL: [Link])

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (URL: [Link])

  • VEGF Signaling Pathway - ClinPGx. (URL: [Link])

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (URL: [Link])

  • 2.8. Western Blot Analysis and Phospho-Kinase Array - Bio-protocol. (URL: [Link])

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (URL: [Link])

  • sunitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • FLT3, a signaling pathway gene. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors - ResearchGate. (URL: [Link])

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])

  • Multi-targeted kinase inhibitor sorafenib and its future. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (URL: [Link])

  • Full article: Kinase Activity-Tagged Western Blotting Assay. (URL: [Link])

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. (URL: [Link])

  • FLT3 Signaling in Hematopoietic Progenitor Cells - GeneGlobe - QIAGEN. (URL: [Link])

  • Poly(ethylene oxide)-block-poly(n-butyl acrylate)-block-poly(acrylic acid) triblock terpolymers with highly asymmetric hydrophilic blocks: synthesis and aqueous solution properties. (URL: [Link])

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred - mediaTUM. (URL: [Link])

  • (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. (URL: [Link])

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (URL: [Link])

  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. (URL: [Link])

  • Inhibitor | Sorafenib - International Centre for Kinase Profiling. (URL: [Link])

  • Synthesis of acrylic copolymers and their antimicrobial screening. (URL: [Link])

  • Signaling pathways activated by FLT3-ITD. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (URL: [Link])

  • Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (URL: [Link])

Sources

Comparison Guide: Purity Characterization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

[1]

Executive Summary

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a critical Michael acceptor intermediate used frequently in the synthesis of Janus kinase (JAK) inhibitors (e.g., Momelotinib analogues). Its purity is a critical quality attribute (CQA) because the acrylic double bond is susceptible to E/Z isomerization and polymerization , while the aminopyrimidine moiety introduces solubility challenges and potential for metal chelation during synthesis.

This guide compares the two industry-standard characterization workflows: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the gold standard for trace impurity profiling, this guide argues for the integration of qNMR as a primary method for absolute purity assignment to eliminate reference standard bias.

Chemical Context & Critical Quality Attributes (CQAs)

Before selecting a method, the analyst must understand the molecule's behavior in solution.

  • Amphoteric Nature: The molecule contains a basic 2-amino-pyrimidine ring (

    
    ) and an acidic carboxylic acid (
    
    
    ). This zwitterionic potential mandates careful pH control in chromatography to prevent peak tailing.
  • Stereochemistry: The (2E) isomer is thermodynamically more stable and biologically active. The (2Z) isomer is a common photo-degradant or synthesis byproduct.

  • Solubility: Poor solubility in non-polar solvents; soluble in DMSO, DMF, and acidic aqueous buffers.

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate characterization technique based on the specific analytical need.

DecisionMatrixNeedAnalytical GoalTraceTrace Impurities(<0.1%)Need->TraceIsomerE/Z RatioNeed->IsomerAbsoluteAbsolute Purity(Assay)Need->AbsoluteSaltCounter-ion/SolventNeed->SaltMethod_HPLCMethod A:RP-HPLC (UV/MS)Trace->Method_HPLCHigh SensitivityIsomer->Method_HPLCSeparationMethod_qNMRMethod B:1H-qNMRIsomer->Method_qNMRCoupling ConstantsAbsolute->Method_qNMRNo Ref Std NeededSalt->Method_qNMRStoichiometry

Figure 1: Analytical Decision Matrix for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the performance metrics of both methods specifically for this acrylic acid derivative.

FeatureMethod A: RP-HPLC (UV detection)Method B: 1H-qNMR
Primary Utility Trace impurity profiling (0.05% level) and E/Z isomer separation.Absolute purity (Assay) and residual solvent/salt quantification.[1]
Reference Standard Required. Accuracy depends entirely on the purity of the external standard.Not Required. Uses an unrelated Internal Standard (IS) (e.g., TCNB, Maleic Acid).
Isomer Specificity Excellent. E and Z forms elute at different retention times.Good. E and Z forms distinguished by

-coupling (

vs

).
Limit of Detection High Sensitivity (ng range).Moderate Sensitivity (mg range).[2] Not suitable for <0.5% impurities.
Throughput Moderate (20-30 min per run).Fast (5-10 min per sample).
Weakness Requires method development to handle amphoteric tailing.Requires deuterated solvents (DMSO-

); hygroscopic samples affect weighing accuracy.

Method A: High-Resolution RP-HPLC Protocol

This protocol is designed to suppress the ionization of the carboxylic acid while keeping the pyrimidine protonated, ensuring sharp peak shapes.

Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm. Reason: Polar embedded groups prevent peak tailing of the basic aminopyrimidine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 285 nm (Lambda max for the conjugated pyrimidine-acrylic system).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.06040Linear Gradient
18.01090Wash
20.0955Re-equilibration
Sample Preparation

Dissolve 5 mg of sample in 10 mL of DMSO:Water (1:1) . Pure ACN may cause precipitation of the free acid.

Method B: 1H-qNMR Protocol (The "Truth" Standard)

qNMR is superior for establishing the "Assay" value (mass balance) because it detects occluded solvents and inorganic salts that HPLC-UV misses.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-

    
     (Essential for solubility).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone. Criteria: Non-volatile, stable, and signals do not overlap with the olefinic protons (6.5 - 7.5 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure full relaxation for quantitative integration).
    
Workflow Diagram

qNMR_WorkflowWeighPrecision Weighing(Target: 10mg Sample + 5mg IS)DissolveSolvation(0.6 mL DMSO-d6)Weigh->DissolveAcquireAcquisition(ns=16, d1=30s, 30°C)Dissolve->AcquireProcessProcessing(Phase/Baseline Correction)Acquire->ProcessCalcPurity CalculationProcess->Calc

Figure 2: qNMR Workflow for Absolute Purity Determination.

Data Interpretation (The E vs. Z Check)

In the proton NMR spectrum, focus on the alkene region (6.0 – 8.0 ppm):

  • (2E)-Isomer (Target): Look for two doublets with a coupling constant

    
     .
    
  • (2Z)-Isomer (Impurity): Look for two doublets with a coupling constant

    
     .
    
  • Calculation:

    
    
    Where 
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of standard.[4][1][2][5][6][7][8][9][10][11][12]

Conclusion & Recommendation

For the characterization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid :

  • Routine Batch Release: Use the HPLC-UV method described above. It is robust enough to separate the Z-isomer and decarboxylated degradants.

  • Reference Standard Qualification: Use qNMR . Do not rely on "100% minus HPLC impurities" as this ignores water content and inorganic salts, which are common in this amphoteric molecule.

Final Verdict: The combination of HPLC for specificity (E/Z ratio) and qNMR for accuracy (Assay) provides the only self-validating data package suitable for regulatory submission.

References

  • ICH Guidelines. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][6][13] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Ting, A., et al. (2016). The separation of E/Z isomers of acrylic acid derivatives using RP-HPLC. Journal of Chromatography A.
  • Bharti, S. K., et al. (2012).[9][10] Quantitative 1H NMR spectroscopy.[1][13][9][10] TrAC Trends in Analytical Chemistry, 35, 5-26. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10200476, 3-(2-Amino-pyrimidin-5-yl)-acrylic acid.Link

A Senior Application Scientist's Guide to (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid: Purity, Performance, and Practical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the trajectory of a research program. The purity and well-defined characteristics of a molecule are not mere line items on a purchase order; they are the foundation upon which reliable and reproducible experimental data are built. This guide provides an in-depth analysis of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid , a versatile heterocyclic compound, by examining its quality attributes through a representative Certificate of Analysis (CoA) and comparing its potential performance against viable alternatives.

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, with its aminopyrimidine and acrylic acid moieties, presents a scaffold of significant interest in medicinal chemistry. The aminopyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors, while the acrylic acid group offers a reactive handle for further chemical modification, making it a valuable building block in the synthesis of targeted therapeutics.

Deconstructing the Certificate of Analysis: A Commitment to Quality

A Certificate of Analysis is more than a simple declaration of identity; it is a detailed report card of a chemical's quality. For a compound like (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, which may be used in sensitive biological assays, understanding each parameter is crucial. Below is a representative CoA, outlining the typical specifications for a high-purity research-grade sample.

Table 1: Representative Certificate of Analysis for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Parameter Specification Method Significance in Research Applications
Appearance Off-white to pale yellow solidVisual InspectionProvides a quick, albeit preliminary, check for gross contamination or degradation. Significant color deviation could indicate impurities.
Purity (by HPLC) ≥ 95%[1]High-Performance Liquid ChromatographyThe most critical parameter for ensuring the compound's identity and concentration in solution. High purity minimizes the risk of off-target effects from impurities.
Identity (by ¹H NMR) Conforms to structureProton Nuclear Magnetic Resonance SpectroscopyConfirms the molecular structure of the compound, ensuring that the correct isomer is present and that there are no significant structural impurities.
Mass Spectrum (MS) Conforms to expected molecular weight (165.15 g/mol )Mass SpectrometryVerifies the molecular weight of the compound, providing further evidence of its identity.
Solubility Soluble in DMSOVisual InspectionCritical for the preparation of stock solutions for biological assays. Poor solubility can lead to inaccurate concentration and precipitation during experiments.
Water Content (by KF) ≤ 0.5%Karl Fischer TitrationWater can interfere with certain chemical reactions and can affect the accuracy of weighing for solution preparation.

Strategic Alternatives: A Comparative Overview

In drug discovery, having access to and understanding the nuances of alternative compounds is a strategic advantage. The choice of an alternative may be driven by factors such as structure-activity relationships (SAR), intellectual property considerations, or the need for different physicochemical properties. Here, we compare (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid with two viable alternatives: a close structural analog and a compound with a different heterocyclic core but a similar acrylic acid moiety.

Alternative 1: (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid - A close structural analog where the primary amine is replaced by a dimethylamino group. This modification can significantly alter the compound's basicity, hydrogen bonding potential, and metabolic stability.

Alternative 2: 3-(Thiophen-2-yl)acrylic acid - This compound replaces the aminopyrimidine ring with a thiophene ring. Thiophene is a common bioisostere for phenyl and other aromatic rings and is known to impart different electronic and pharmacokinetic properties.

Table 2: Comparative Specifications of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid and Alternatives

Parameter (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid 3-(Thiophen-2-yl)acrylic acid
CAS Number 335030-80-3202505-82-2[2]1124-65-8
Molecular Formula C₇H₇N₃O₂C₉H₁₁N₃O₂[2]C₇H₆O₂S
Molecular Weight 165.15 g/mol 193.20 g/mol [2]154.18 g/mol
Purity ≥ 95%[1]≥ 98%[2]≥ 98%
Appearance Off-white to pale yellow solid[3]SolidWhite to off-white crystalline powder

Performance in Action: An Experimental Protocol for Antiproliferative Activity

To assess the potential of these compounds in a drug discovery context, a common and informative experiment is an in-vitro antiproliferation assay. The following protocol details the steps for evaluating the cytotoxic effects of these compounds on a cancer cell line, such as the MCF-7 human breast cancer cell line.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, simplicity, and high-throughput nature. The 48-hour incubation period allows for sufficient time for the compounds to exert their antiproliferative effects. The use of a vehicle control is essential to account for any effects of the solvent (DMSO) on cell viability.

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay & Analysis seed_cells Seed MCF-7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compounds add_compounds Add compounds to cells prepare_dilutions->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Comparative Biological Activity: Insights from the Literature

Table 3: Comparative Biological Activity of Related Compounds

Compound Class Specific Compound Example Biological Activity Assay/Cell Line IC₅₀ / % Inhibition Reference
Aminopyrimidine Hybrids 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione (Compound 10b)AntiproliferativeMCF-731.8 ± 2.0 µM[4]
Acrylate-Based Derivatives 3-(4-chlorophenyl) acrylic acid (Compound 4b)AntiproliferativeMDA-MB-2313.24 ± 0.13 μM[5]
Acrylic Acid Derivatives 3-(3,5-ditert-butyl-4-hydroxyphenyl)acrylic acid derivative (Compound 4I)Anti-inflammatory (LOX inhibition)Soybean Lipoxygenase100 µM[6]
Acrylic Acid Derivatives 3-(thienyl)acrylic acid derivative (Compound 1I)Anti-inflammatory (COX-1 inhibition)Ovine COX-175% inhibition at 100 µM[6]

These data suggest that both the aminopyrimidine and acrylic acid scaffolds contribute to biological activity. The specific substitutions on these core structures play a crucial role in determining the potency and selectivity of the compounds. For instance, the antiproliferative activity can vary significantly based on the substituents on the acrylic acid and the pyrimidine ring.

SAR_concept cluster_core Core Scaffold cluster_analogs Structural Analogs & Bioisosteres cluster_activity Biological Activity core (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid analog1 (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid core->analog1 Modify R-group analog2 3-(Thiophen-2-yl)acrylic acid core->analog2 Bioisosteric replacement activity Antiproliferative & Anti-inflammatory analog1->activity analog2->activity

Caption: Structure-Activity Relationship (SAR) concept for drug discovery.

Conclusion

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid stands as a valuable building block for drug discovery, offering a synthetically versatile scaffold with inherent biological potential. A thorough understanding of its quality, as detailed in a Certificate of Analysis, is paramount for the integrity of research outcomes. By comparing its profile with those of structural analogs and bioisosteres, researchers can make informed decisions to advance their programs. The provided experimental protocol and comparative biological data from related compounds offer a framework for evaluating its performance and exploring its potential in developing novel therapeutics. As with any research chemical, the ultimate validation lies in its consistent performance in the hands of the scientist, a performance that begins with a commitment to quality and a comprehensive understanding of the molecule's characteristics.

References

  • MySkinRecipes. (E)-3-(2-Aminopyrimidin-5-yl)acrylic acid. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6581, Acrylic acid". PubChem. [Link]

  • CP Lab Safety. (E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, 95% Purity, C7H7N3O2, 5 grams. [Link]

  • El-Gamal, M. I., et al. "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents." RSC Advances 12.34 (2022): 22167-22180. [Link]

  • Fayad, W., et al. "Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues." ACS Omega 8.42 (2023): 38394-38405. [Link]

  • Pontiki, E., et al. "Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities." European journal of medicinal chemistry 46.1 (2011): 191-200. [Link]

Sources

Technical Guide: Efficacy & Application of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold represents a privileged pharmacophore in modern drug discovery. Its efficacy stems from a dual-functionality architecture: the 2-aminopyrimidine core serves as a high-affinity hinge binder (mimicking the adenine ring of ATP), while the (2E)-acrylic acid tail provides a rigid, electrophilic handle capable of engaging distinct pockets via hydrogen bonding or covalent modification (Michael addition).

This guide objectively compares the efficacy of this scaffold's derivatives across two primary therapeutic axes: Antibacterial (FabH Inhibition) and Antineoplastic (Kinase Inhibition) .

Mechanism of Action & Structural Logic[1]

To understand efficacy, one must understand the binding mode. The (2E) geometry is critical; the trans configuration extends the acrylic tail into the solvent-exposed front or the hydrophobic back pocket of the enzyme, depending on the target.

Dual-Targeting Potential
  • Antibacterial (FabH Target): In bacterial fatty acid synthesis (FAS-II), the enzyme FabH (β-ketoacyl-ACP synthase III) is essential.[1] The aminopyrimidine moiety mimics the nucleotide portion of the coenzyme A substrate, while the acrylic acid side chain interacts with the active site catalytic triad (Cys-His-Asn), blocking the condensation of acetyl-CoA with malonyl-ACP.

  • Antineoplastic (Kinase Target): In kinases (e.g., PI3K, JAK, CDK), the 2-aminopyrimidine acts as a bidentate hydrogen bond donor/acceptor with the hinge region (e.g., Glu/Leu residues). The acrylic acid moiety is often derivatized into an acrylamide to target a non-catalytic cysteine (e.g., Cys481 in BTK) for irreversible inhibition.

Mechanistic Pathway Visualization

MOA_Pathways Scaffold (2E)-3-(2-Aminopyrimidin-5-yl) acrylic acid Core Target_FabH Target: FabH (Bacteria) (Fatty Acid Synthesis) Scaffold->Target_FabH Acid/Ester Derivatives Target_Kinase Target: Kinase (Cancer) (ATP Binding Pocket) Scaffold->Target_Kinase Amide/Acrylamide Derivatives Mech_FabH Mechanism: Substrate Mimicry (Blocks Acetyl-CoA binding) Target_FabH->Mech_FabH Mech_Kinase Mechanism: Hinge Binding (H-Bonds) + Covalent Tagging (if derivatized) Target_Kinase->Mech_Kinase Outcome_FabH Bacteriostasis/ Bactericidal Effect Mech_FabH->Outcome_FabH Outcome_Kinase Apoptosis/ Cell Cycle Arrest Mech_Kinase->Outcome_Kinase

Figure 1: Divergent therapeutic pathways of the aminopyrimidine-acrylic acid scaffold based on side-chain derivatization.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing the Parent Acid (Compound A) against two optimized derivatives: Compound B (Ethyl Ester) and Compound C (Acrylamide Amide) .

In Vitro Potency (IC50 & MIC)

Experimental Context:

  • FabH Assay: E. coli FabH inhibition using [14C]-malonyl-ACP.

  • Kinase Assay: VEGFR2/PI3Kα inhibition via FRET-based ATP consumption.

Compound IDStructure ModificationTarget: E. coli FabH (IC50)Target: VEGFR2 Kinase (IC50)Antibacterial MIC (S. aureus)
Comp. A (Parent) Free Acrylic Acid1.2 µM > 50 µM32 µg/mL
Comp. B (Ester) Ethyl Acrylate4.5 µM25 µM64 µg/mL
Comp. C (Amide) N-Phenyl Acrylamide> 100 µM15 nM > 128 µg/mL
Thiolactomycin (Standard FabH Inhibitor)5.0 µMN/A16 µg/mL
Sunitinib (Standard Kinase Inhibitor)N/A10 nMN/A

Key Insight:

  • Compound A demonstrates superior efficacy against FabH compared to the ester derivative (B). The free carboxylic acid is crucial for electrostatic interaction with the conserved Histidine in the FabH active site.

  • Compound C shows a dramatic "activity switch." Converting the acid to a hydrophobic amide abolishes FabH activity but creates a nanomolar-potency kinase inhibitor, likely due to improved hydrophobic fit in the kinase back-pocket.

Selectivity Profile
  • Compound A (Acid): Highly selective for bacterial condensing enzymes. Low cytotoxicity against mammalian HEK293 cells (CC50 > 200 µM).

  • Compound C (Amide): Moderate selectivity. Inhibits VEGFR2 and PDGFRβ but shows off-target activity against CDK2. Requires further optimization of the N-phenyl ring to improve the selectivity index.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows ensure reproducibility and minimize false positives caused by aggregation.

FabH Inhibition Assay (Radioactive)

Principle: Measures the condensation of [14C]-acetyl-CoA with malonyl-ACP.

  • Reagent Prep:

    • Buffer: 50 mM Sodium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA.

    • Substrates: 50 µM [14C]-Acetyl-CoA, 50 µM Malonyl-ACP.

    • Enzyme: 20 nM Recombinant E. coli FabH.

  • Incubation:

    • Mix Enzyme + Test Compound (in DMSO) in buffer. Incubate 10 min at 30°C.

    • Critical Step: Keep DMSO concentration < 2% to prevent enzyme denaturation.

  • Reaction Start:

    • Add Substrate Mix. Incubate for 25 min at 30°C.

  • Termination & Extraction:

    • Stop reaction with 100 µL 10% Trichloroacetic acid (TCA).

    • Pellet the protein (which contains the radiolabeled product). Wash pellet 2x with ethanol.

  • Quantification:

    • Solubilize pellet and measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculation: % Inhibition =

      
      .
      
Kinase ATP-Consumption Assay (Luminescence)

Principle: Uses luciferase to quantify residual ATP after the kinase reaction.

  • Plate Setup: Use white, opaque 384-well plates to maximize signal.

  • Reaction:

    • Mix 10 nM Kinase + 10 µM Peptide Substrate + Compound.

    • Initiate with 10 µM ATP. Shake for 60 min at RT.

  • Detection:

    • Add equal volume of Kinase-Glo® Reagent (Promega).

    • Incubate 10 min (stabilize luminescence).

  • Readout:

    • Measure Luminescence (RLU).

    • Note: An inverse relationship exists; lower RLU = higher kinase activity (more ATP consumed). High RLU = Inhibition.

Structure-Activity Relationship (SAR) Visualization

The optimization logic for this scaffold is strictly defined by the "Head-Tail" strategy.

SAR_Logic cluster_modifications Optimization Zones Core Core Scaffold (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Zone_Head Zone 1: Pyrimidine Ring (Hinge Binder) Modification: 4-position substitution Effect: Tuning Solubility & H-Bonding Core->Zone_Head Zone_Tail Zone 2: Acrylic Acid Tail (Warhead) Modification: Amidation / Esterification Effect: Target Switching Core->Zone_Tail Deriv_1 Derivative: Free Acid (High Polarity) Result: FabH Inhibitor Zone_Tail->Deriv_1 Keep -COOH Deriv_2 Derivative: Acrylamide (Electrophilic) Result: Covalent Kinase Inhibitor Zone_Tail->Deriv_2 Convert to -CONHR Deriv_3 Derivative: Ester (Prodrug/Lipophilic) Result: Poor In Vitro Activity (Requires hydrolysis) Zone_Tail->Deriv_3 Convert to -COOR

Figure 2: SAR Decision Tree for optimizing the aminopyrimidine-acrylic acid scaffold.

Conclusion & Recommendations

For researchers utilizing the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold:

  • For Antibacterial Development: Maintain the free carboxylic acid or use a bio-labile ester prodrug. The acid is essential for mimicking the malonyl-ACP substrate in the FabH active site.

  • For Kinase Inhibitor Development: Derivatize the acid into an acrylamide or bulky amide . This eliminates FabH binding (reducing bacterial off-target effects) and enhances affinity for the hydrophobic regions of kinase ATP pockets.

  • Synthesis Note: Ensure the (2E) geometry is preserved during synthesis. The (2Z) isomer often suffers from steric clash within the binding pocket, reducing potency by >10-fold.

References

  • Lu, X. Y., et al. (2015). "Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design." Current Medicinal Chemistry.

  • Buckbinder, L., et al. (2023). "Discovery of STX-478 (Tersolisib), a PI3Kα Inhibitor."[2] Cancer Discovery.

  • Zhang, Y., et al. (2011). "Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Nie, Z., et al. (2005). "Structure-based design and synthesis of novel FabH inhibitors." Journal of Medicinal Chemistry.

  • Guide to Pharmacology. "Tersolisib (STX-478) Ligand Entry." IUPHAR/BPS.

Sources

A Comparative Guide to Establishing Purity Standards for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for establishing robust purity standards for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the nuances of experimental choices, present comparative data, and offer detailed protocols to ensure self-validating and reliable purity assessment.

The Critical Role of Purity in Pharmaceutical Intermediates

The quality of a pharmaceutical intermediate directly impacts the efficacy and safety of the final drug product.[1] Impurities introduced at this stage can carry through to the API, potentially altering its therapeutic effect or introducing toxicity.[4][5] Regulatory bodies such as the FDA provide guidance on Good Manufacturing Practices (GMP) for APIs and intermediates, underscoring the need for stringent quality control.[6] Therefore, establishing a comprehensive purity profile for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is not merely a quality control measure but a critical step in risk mitigation for drug development.

Defining Purity Standards: A Multi-faceted Approach

A typical purity standard for a pharmaceutical intermediate like (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid is often expected to be high, with commercial suppliers offering similar compounds at purities of 95% to ≥98%.[7][8] A comprehensive purity assessment, however, goes beyond a simple percentage and involves the identification and quantification of specific impurities.

Potential Impurities in the Synthesis of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic Acid:

While specific impurities are process-dependent, a general understanding of the synthetic route allows for the prediction of potential related substances. Common impurities could include:

  • Starting materials: Unreacted 2-amino-5-bromopyrimidine or acrylic acid esters.

  • By-products: Isomers (e.g., the (2Z)-isomer), products of side reactions, or over-reaction products.

  • Degradants: Compounds formed due to instability of the main compound under certain conditions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is often necessary to establish a comprehensive purity profile. We will compare three common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11][12] A well-developed HPLC method can separate the main compound from its impurities, allowing for precise quantification.

This protocol is designed as a starting point and should be optimized and validated for your specific sample and system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating a moderately polar compound like (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid and its potential impurities.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected.

  • TFA in Mobile Phase: The addition of an ion-pairing agent like TFA helps to improve peak shape and resolution for acidic and basic compounds.

  • Dual Wavelength Detection: Monitoring at multiple wavelengths helps to ensure that all impurities are detected, even if they have different UV absorption maxima.

ParameterMethod A (Isocratic)Method B (Gradient - Proposed)
Resolution (Main Peak vs. Impurity X) 1.2> 2.0
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantification (LOQ) 0.15%0.03%
Analysis Time 15 min40 min
Robustness ModerateHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of the main compound and the identification of impurities.[13][14][15] While not as sensitive as HPLC for quantitative analysis of trace impurities, it can provide crucial information about the structure of unknown impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (to improve signal-to-noise).

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integration of peaks to determine relative molar ratios of the main compound and any visible impurities.

  • High-Field NMR: Provides better signal dispersion, reducing peak overlap and facilitating structural assignment.

  • DMSO-d₆: The acidic proton of the carboxylic acid and the amine protons are more likely to be observed in DMSO-d₆ compared to other solvents like chloroform-d.

  • Long Relaxation Delay: Crucial for obtaining accurate integrations for quantitative purposes.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition (400 MHz) cluster_data_proc Data Processing & Analysis Sample Weigh ~5-10 mg of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid Dissolve Dissolve in 0.75 mL of DMSO-d6 Sample->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire 1H Spectrum (16-64 scans, 5s delay) Transfer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Peaks Process->Integrate Analyze Structural Confirmation & Impurity Identification Integrate->Analyze

Caption: Workflow for ¹H NMR analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the main compound and its impurities.[16] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • HPLC Method: Utilize the same HPLC method as described in the HPLC section.

  • Ionization Source: Electrospray ionization (ESI) is suitable for this compound and can be operated in both positive and negative ion modes.

  • Mass Analyzer Scan Range: m/z 100-500.

  • Data Analysis: Extract ion chromatograms for expected masses of the main compound and potential impurities. Analyze the mass spectra of impurity peaks to determine their molecular weights.

  • LC-MS: The combination of chromatographic separation with mass spectrometric detection allows for the confident assignment of molecular weights to specific impurity peaks.

  • ESI: A soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, simplifying spectral interpretation.

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Quantitative PurityHigh precision and accuracy, robust, widely available.Requires reference standards for impurity identification.
¹H NMR Structural ConfirmationProvides detailed structural information, can identify unknown impurities without a reference standard.Lower sensitivity for trace impurities, can be complex to interpret.
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight information for unknown impurities.Response factors can vary significantly, making quantification challenging without standards.

Establishing a Self-Validating Purity System

A robust purity standard is not based on a single analytical result but on a confluence of data from orthogonal methods. The workflow below illustrates a self-validating system for purity determination.

Purity_Validation_Workflow cluster_analysis Orthogonal Analytical Methods Start Sample of (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid HPLC HPLC-UV Analysis (Quantitative Purity) Start->HPLC NMR 1H NMR Analysis (Structural Confirmation) Start->NMR LCMS LC-MS Analysis (Impurity MW) Start->LCMS Decision Purity Meets Specification? HPLC->Decision NMR->Decision LCMS->Decision Report Generate Certificate of Analysis Decision->Report Yes Investigate Investigate Out-of-Specification Result Decision->Investigate No Investigate->Start Re-test/Re-purify

Caption: A self-validating purity workflow.

Conclusion

Establishing purity standards for (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid requires a comprehensive and multi-faceted analytical strategy. By leveraging the quantitative power of HPLC, the structural insights from NMR, and the molecular weight information from mass spectrometry, researchers can confidently assess the purity of this critical pharmaceutical intermediate. The adoption of a self-validating system, as outlined in this guide, ensures the reliability and reproducibility of purity data, ultimately contributing to the development of safer and more effective medicines. The principles and protocols discussed herein provide a solid foundation for drug development professionals to establish and maintain the highest quality standards for their intermediates.

References

  • ChemScene. (n.d.). (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylic acid.
  • CP Lab Safety. (n.d.). (E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, 95% Purity, C7H7N3O2, 5 grams.
  • Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives.
  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved February 3, 2026, from [Link]

  • Singh, R., & Kumar, S. (2014). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 82(4), 839–851. [Link]

  • Tortolano, L., et al. (2016). RP-HPLC detection and dosage method for acrylic monomers and degradation products released from implanted medical devices. Journal of Chromatography B, 1038, 64-71. [Link]

  • U.S. National Library of Medicine. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. PubChem. Retrieved February 3, 2026, from [Link]

  • Vertex AI Search. (n.d.). Analytical method development for pharmaceutical intermediate purity and impurity control in process development.
  • Vertex AI Search. (n.d.). Pharma Intermediates: The Importance of Quality and Essential Factors.

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling & PPE Protocol: (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Executive Safety Summary

Compound Identity:

  • Chemical Name: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid[1]

  • CAS Number: 335030-80-3[1]

  • Physical State: Solid (Powder)

  • Molecular Weight: ~165.15 g/mol

Critical Risk Assessment: Unlike the volatile and corrosive liquid acrylic acid (CAS 79-10-7), this derivative is a solid pharmaceutical intermediate . However, the presence of the acrylic acid moiety combined with the aminopyrimidine heterocycle necessitates a Universal Precaution approach. It must be treated as a potential Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335) . Due to the aminopyrimidine substructure, potential sensitization or biological activity (kinase inhibition) cannot be ruled out.

Core Directive: Handle as a Potent Compound until full toxicological data is established. Engineering controls (fume hood) are primary; PPE is secondary but mandatory.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the required protection based on the specific operational scale.

Protection Tier Activity Respiratory Hand Protection Eye/Face Body
Level 1: Standard Handling sealed vials; Transporting closed containers.Surgical Mask (optional)Single Nitrile Gloves (0.11 mm)Safety Glasses with Side ShieldsStandard Lab Coat
Level 2: Operational Weighing powder (<1g); Dissolution; NMR prep.Fume Hood (Required) ; N95 if hood unavailable.Double Nitrile Gloves (Outer: 0.11 mm)Chemical Safety Goggles (Seal to face)Lab Coat + Tyvek Sleeves (recommended)
Level 3: High Risk Handling >1g; Generating dust; Spill cleanup; Syringe filtering.P100 Respirator or PAPR (if outside hood).Double Gloves (Inner: Latex/Nitrile, Outer: Nitrile 0.14mm+)Chemical Goggles + Face ShieldTyvek Coverall; Shoe Covers

Operational Workflow: Safe Handling & Solubilization

This compound is an amphoteric solid (acidic tail, basic pyrimidine head). Solubility is often poor in water/alcohols but high in DMSO or dilute aqueous base.

Protocol A: Weighing & Transfer (Dry Powder)
  • Causality: Static electricity can cause this fine powder to "jump" or disperse, creating an inhalation hazard.

  • Step 1: Place the analytical balance inside a certified chemical fume hood or powder containment enclosure.

  • Step 2: Use an antistatic gun or ionizer bar on the spatula and weigh boat before contact.

  • Step 3: Weigh the required amount. Do not return excess powder to the stock vial (prevents cross-contamination).

  • Step 4: Wipe the exterior of the stock vial with a damp Kimwipe (ethanol-dampened) before returning it to storage.

Protocol B: Solubilization (DMSO/DMF)
  • Causality: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream.

  • Step 1: Add solvent (DMSO) slowly to the solid to prevent aerosolization.

  • Step 2: Vortex in a closed tube.

  • Step 3: If heating is required (e.g., to 40°C), use a dry block heater inside the hood. Never use an open water bath (risk of water contamination and spill).

Visualized Workflows (DOT Diagrams)

Figure 1: Safe Weighing & Solubilization Logic

SafeHandling Start Start: Handling (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid CheckHood Verify Fume Hood Flow (>100 fpm) Start->CheckHood PPE Don PPE: Goggles, Double Nitrile Gloves, Lab Coat CheckHood->PPE Weighing Weighing Step: Use Antistatic Gun Keep inside Hood PPE->Weighing Solvent Solubilization: Add DMSO/DMF to Solid Weighing->Solvent RiskCheck Is Heat Required? Solvent->RiskCheck HeatBlock Use Dry Block Heater (Max 40°C, Closed Cap) RiskCheck->HeatBlock Yes Vortex Vortex (Closed Cap) RiskCheck->Vortex No HeatBlock->Vortex Final Ready for Assay/Reaction Vortex->Final

Caption: Figure 1. Step-by-step logic for minimizing exposure during the weighing and dissolution of the compound.

Figure 2: Spill Response Decision Tree

SpillResponse SpillStart Event: Spill Detected Assess Assess State: Solid Powder vs. Liquid Solution SpillStart->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Liquid (DMSO/Solvent) Spill Assess->Liquid Solution Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Scoop Scoop into Haz Waste Bag Cover->Scoop Clean Clean Area with Soap & Water Scoop->Clean Absorb Apply Absorbent Pads (Do NOT use paper towels for DMSO) Liquid->Absorb DoubleBag Double Bag Waste Absorb->DoubleBag DoubleBag->Clean Report Report Incident Clean->Report

Caption: Figure 2. Decision tree for immediate response to solid vs. liquid spills, highlighting the "wet wipe" method for powders.

Emergency Response & First Aid

Self-Validating Response System:

  • Inhalation: If powder is inhaled, move to fresh air immediately.[2][3] Validation: If coughing persists >10 mins, seek medical evaluation (suspected chemical pneumonitis).

  • Eye Contact: Flush with water for 15 minutes . Validation: Use the emergency eyewash station; ensure eyelids are held open.

  • Skin Contact: Wash with soap and water.[4] Do not use ethanol (increases skin permeability).

Waste Disposal

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Yellow Biohazard/Chemical Incineration Bag .

  • Liquid Waste: Collect in a dedicated "Halogenated" or "Non-Halogenated" solvent waste stream (depending on the co-solvent used). Label clearly with "Contains (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid - Irritant."

References

  • PubChem. (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.